1-Boc-3-Cyano-4-hydroxypyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGAWSYJCQMVBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445042 | |
| Record name | 1-Boc-3-Cyano-4-hydroxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197143-33-2 | |
| Record name | 1-Boc-3-Cyano-4-hydroxypyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-Boc-3-Cyano-4-hydroxypyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic routes for 1-Boc-3-cyano-4-hydroxypyrrolidine, a valuable building block in medicinal chemistry and drug development. The document outlines the primary synthetic pathway, including starting materials, experimental protocols, and quantitative data. Alternative approaches and related syntheses are also discussed to provide a comprehensive understanding of the chemical landscape.
Primary Synthetic Route: Dieckmann Condensation followed by Reduction
The most prominently documented synthesis of this compound proceeds through a two-step sequence:
-
Dieckmann Condensation: Formation of the key intermediate, 1-Boc-3-cyano-4-oxopyrrolidine, from an acyclic precursor.
-
Reduction: Stereoselective reduction of the ketone functionality to yield the target 4-hydroxypyrrolidine derivative.
This pathway is advantageous due to the availability of starting materials and the robustness of the chemical transformations.
Step 1: Synthesis of 1-Boc-3-cyano-4-oxopyrrolidine
The initial step involves an intramolecular Dieckmann condensation of a protected amino diester. A common starting material for this reaction is ethyl 2-(Boc-(2-cyanoethyl)amino)acetate.[1][2] The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the nitrogen atom, preventing unwanted side reactions.[3]
Experimental Protocol:
A solution of ethyl 2-(Boc-(2-cyanoethyl)amino)acetate (16.5 g) in anhydrous ethanol (50 mL) is added dropwise to a refluxing solution of sodium metal (4 g, 0.17 mol) in anhydrous ethanol (100 mL).[1] The reaction mixture is refluxed for an additional hour.[1] After completion, the solvent is removed under reduced pressure. The residue is dissolved in water (100 mL) and washed with ethyl acetate (2 x 30 mL). The aqueous layer is then acidified to pH 4 with 1 M hydrochloric acid and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated to approximately 20 mL. The resulting precipitate is filtered, washed with a small amount of ethyl acetate, and dried to yield 1-Boc-3-cyano-4-oxopyrrolidine.[1]
Quantitative Data:
| Starting Material | Product | Reagents | Conditions | Yield |
| Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate | 1-Boc-3-cyano-4-oxopyrrolidine | Sodium, Anhydrous Ethanol | Reflux, 1 hour | 68% |
Logical Relationship of the Dieckmann Condensation:
Caption: Workflow for the synthesis of the key intermediate.
Step 2: Reduction to this compound
The second step involves the reduction of the ketone in 1-Boc-3-cyano-4-oxopyrrolidine to a hydroxyl group. This is a standard transformation in organic synthesis, and various reducing agents can be employed. Sodium borohydride (NaBH4) is a common and mild reagent for this purpose, offering good selectivity for ketones in the presence of other functional groups like nitriles and esters.
General Experimental Protocol:
1-Boc-3-cyano-4-oxopyrrolidine is dissolved in a suitable protic solvent, such as methanol or ethanol. The solution is cooled in an ice bath, and sodium borohydride is added portion-wise. The reaction is stirred at a low temperature until completion, which can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent, and the organic layer is dried and concentrated to yield this compound. The stereoselectivity of the reduction can be influenced by the choice of reducing agent and reaction conditions, potentially leading to a mixture of cis and trans diastereomers.
Synthetic Pathway Overview:
References
physicochemical properties of 1-Boc-3-Cyano-4-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 1-Boc-3-Cyano-4-hydroxypyrrolidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide also includes detailed information on its immediate precursor, 1-Boc-3-cyano-4-oxopyrrolidine, to provide a thorough comparative context.
Core Physicochemical Properties
The physicochemical properties of this compound are essential for its application in synthetic chemistry, influencing factors such as reaction kinetics, solubility, and purification strategies. Below is a summary of the available data for the target compound and its precursor.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | tert-butyl 3-cyano-4-hydroxypyrrolidine-1-carboxylate |
| CAS Number | 197143-33-2 |
| Molecular Formula | C₁₀H₁₆N₂O₃ |
| Molecular Weight | 212.25 g/mol |
| Appearance | Not specified (likely a solid) |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
Table 2: Physicochemical Properties of 1-Boc-3-cyano-4-oxopyrrolidine (Precursor)
| Property | Value | Citation |
| IUPAC Name | tert-butyl 3-cyano-4-oxopyrrolidine-1-carboxylate | [1] |
| CAS Number | 175463-32-8 | [1][2][3] |
| Molecular Formula | C₁₀H₁₄N₂O₃ | [1][2] |
| Molecular Weight | 210.23 g/mol | [1][2] |
| Appearance | White to light yellow solid | |
| Melting Point | 160-167 °C | [2] |
| Boiling Point (Predicted) | 360.7 ± 42.0 °C | [2] |
| Density (Predicted) | 1.18 ± 0.1 g/cm³ | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [2] |
Synthesis and Experimental Protocols
This compound is synthesized via the reduction of its corresponding ketone, 1-Boc-3-cyano-4-oxopyrrolidine. The following sections provide detailed experimental protocols for the synthesis of both the precursor and the target compound.
Synthesis of 1-Boc-3-cyano-4-oxopyrrolidine
A common method for the synthesis of 1-Boc-3-cyano-4-oxopyrrolidine involves the Dieckmann condensation of a protected amino ester derivative.[4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve ethyl 2-(Boc-(2-cyanoethyl)amino)acetate (16.5 g) in 50 mL of anhydrous ethanol.
-
Reagent Addition: In a separate flask, prepare a solution of sodium ethoxide by carefully adding sodium metal (4 g, 0.17 mol) to 100 mL of anhydrous ethanol under reflux conditions.
-
Condensation: Slowly add the solution of the amino ester to the sodium ethoxide solution dropwise while maintaining reflux. Continue to heat the reaction mixture at reflux for 1 hour.[2]
-
Work-up: After the reaction is complete, remove the ethanol by distillation under reduced pressure. Dissolve the residue in 100 mL of water and wash with ethyl acetate (2 x 30 mL).[2]
-
Acidification and Extraction: Adjust the pH of the aqueous layer to 4 with 1 mol/L hydrochloric acid. Extract the product with ethyl acetate.
-
Purification: Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate the filtrate to approximately 20 mL. The product will precipitate as a white solid. Filter the solid, wash with a small amount of cold ethyl acetate, and dry to yield 1-Boc-3-cyano-4-oxopyrrolidine (16.5 g, 68% yield).[2]
Synthesis of this compound
The synthesis of this compound is achieved through the reduction of the ketone functionality of 1-Boc-3-cyano-4-oxopyrrolidine. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its selectivity for aldehydes and ketones.[5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-Boc-3-cyano-4-oxopyrrolidine (1 equivalent) in a suitable protic solvent such as methanol or ethanol at room temperature.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Experimental and Logical Workflow Diagrams
The following diagrams illustrate the synthetic pathway to this compound and the general workflow for its synthesis and purification.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis of this compound.
Applications in Drug Development
Pyrrolidine scaffolds are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The functional groups present in this compound, namely the protected amine, the nitrile, and the hydroxyl group, offer multiple points for chemical modification, making it a versatile intermediate in the synthesis of compound libraries for drug discovery.[] The precursor, 1-Boc-3-cyano-4-oxopyrrolidine, is known to be a key building block in the synthesis of novel napthyridone antibacterials and gemifloxacin derivatives.[2][4] The introduction of a hydroxyl group in this compound provides an additional site for derivatization and can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
Conclusion
This compound represents a valuable, albeit not extensively characterized, building block for synthetic and medicinal chemistry. This guide provides the currently available physicochemical data and detailed, practical protocols for its synthesis from its well-characterized precursor, 1-Boc-3-cyano-4-oxopyrrolidine. The provided workflows and data tables offer a solid foundation for researchers and drug development professionals to incorporate this versatile intermediate into their synthetic strategies. Further experimental characterization of this compound is warranted to fully elucidate its properties and expand its utility in the development of novel therapeutics.
References
- 1. Tert-butyl 3-Cyano-4-oxo-pyrrolidine-1-carboxylate | C10H14N2O3 | CID 2756790 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Boc-3-cyano-4-oxopyrrolidine | 175463-32-8 [chemicalbook.com]
- 3. 1-Boc-3-cyano-4-oxopyrrolidine (1 x 10 g) | Reagentia [reagentia.eu]
- 4. nbinno.com [nbinno.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Guide: Spectroscopic Analysis of 1-Boc-3-Cyano-4-hydroxypyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: An in-depth examination of the ¹H NMR and ¹³C NMR spectral data of 1-Boc-3-cyano-4-hydroxypyrrolidine, a key intermediate in pharmaceutical synthesis. This guide provides a detailed overview of its structural characterization through nuclear magnetic resonance.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its substituted pyrrolidine core is a common motif in a variety of bioactive molecules. Accurate structural elucidation and purity assessment are critical for its application in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of its chemical structure. This technical guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound.
Chemical Structure
The chemical structure of this compound, including the numbering of the carbon and hydrogen atoms, is presented below.
Figure 1: Chemical Structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidine ring, the Boc protecting group, and the hydroxyl group. The presence of stereoisomers (cis and trans diastereomers) will likely result in a more complex spectrum with two sets of signals.
Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are estimated values. Actual chemical shifts and coupling constants may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H on OH | ~2.0-4.0 | broad singlet | - | 1H |
| H4 | ~4.0-4.5 | multiplet | - | 1H |
| H2 | ~3.4-3.8 | multiplet | - | 2H |
| H5 | ~3.2-3.6 | multiplet | - | 2H |
| H3 | ~3.0-3.3 | multiplet | - | 1H |
| -C(CH₃)₃ | ~1.45 | singlet | - | 9H |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each non-equivalent carbon atom will give a distinct signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: These are estimated values. Actual chemical shifts may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Boc) | ~154 |
| C≡N | ~118 |
| -C (CH₃)₃ (Boc) | ~81 |
| C4 | ~70-75 |
| C2 | ~50-55 |
| C5 | ~45-50 |
| C3 | ~35-40 |
| -C(C H₃)₃ (Boc) | ~28 |
Experimental Protocols
A general protocol for acquiring high-quality NMR spectra for a compound like this compound is provided below.
Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard 1D proton experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Logical Workflow for NMR Analysis
The following diagram illustrates a typical workflow for the NMR analysis of a synthetic compound.
Figure 2: General workflow for NMR spectroscopic analysis.
Spectroscopic Characterization of 1-Boc-3-Cyano-4-hydroxypyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of 1-Boc-3-cyano-4-hydroxypyrrolidine using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). The information enclosed is intended to support research and development activities by offering comprehensive spectroscopic data, detailed experimental protocols, and clear visualizations of the analytical workflow.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its pyrrolidine core, substituted with a hydroxyl, a cyano, and a Boc-protecting group, offers multiple points for chemical modification, making it a versatile intermediate in the synthesis of novel therapeutic agents. Accurate and thorough analytical characterization is paramount to ensure the identity, purity, and stability of this compound. This guide focuses on two primary analytical techniques: FT-IR spectroscopy for the identification of functional groups and mass spectrometry for the determination of molecular weight and structural elucidation through fragmentation analysis.
Molecular Structure and Properties
-
IUPAC Name: tert-butyl 3-cyano-4-hydroxy-1-pyrrolidinecarboxylate
-
Molecular Formula: C₁₀H₁₆N₂O₃
-
Molecular Weight: 212.25 g/mol
FT-IR Spectroscopic Analysis
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are summarized in the table below.
Predicted FT-IR Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Predicted Intensity |
| 3550 - 3200 | O-H (Alcohol) | Stretching | Strong, Broad |
| 2980 - 2850 | C-H (Alkyl) | Stretching | Medium to Strong |
| 2260 - 2220 | C≡N (Nitrile) | Stretching | Medium, Sharp |
| 1720 - 1680 | C=O (Boc carbamate) | Stretching | Strong |
| 1470 - 1450 | C-H (Alkyl) | Bending | Medium |
| 1390 - 1365 | C-H (tert-butyl) | Bending | Medium |
| 1250 - 1150 | C-N (Pyrrolidine) | Stretching | Medium |
| 1160 - 1085 | C-O (Boc & Alcohol) | Stretching | Strong |
Experimental Protocol: FT-IR Spectroscopy
This protocol outlines the procedure for obtaining an FT-IR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method.[1]
-
Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are powered on and have completed their self-check procedures.
-
Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Record a background spectrum to subtract atmospheric and crystal surface absorptions.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
Sample Analysis: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, thoroughly clean the ATR crystal and the press arm with a suitable solvent.
Mass Spectrometry Analysis
Mass spectrometry is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.
Predicted Mass Spectrometry Data
-
Molecular Ion (M): 212.25
-
Protonated Molecule [M+H]⁺: 213.26
-
Sodium Adduct [M+Na]⁺: 235.24
Predicted Fragmentation Pattern
The fragmentation of the protonated molecule [M+H]⁺ is expected to involve the loss of the Boc group or parts of it, as well as losses from the pyrrolidine ring.
| m/z | Predicted Fragment | Loss |
| 157 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group |
| 113 | [M+H - Boc]⁺ | Loss of the entire Boc group |
| 95 | [113 - H₂O]⁺ | Loss of water from the deprotected ring |
| 86 | [Pyrrolidine ring fragment] | Cleavage of the pyrrolidine ring |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol provides a general procedure for ESI-MS analysis.
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.[2][3] Further dilute this stock solution with the same solvent to a final concentration of 1-10 µg/mL.[2][3] To facilitate protonation, a small amount of formic acid (0.1%) can be added to the final solution.[4]
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.
-
Analysis Mode: Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺ and its fragments.
-
Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump. Acquire the full scan mass spectrum over a suitable m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To obtain fragmentation data, perform a product ion scan by selecting the protonated molecule [M+H]⁺ (m/z 213.26) as the precursor ion and subjecting it to collision-induced dissociation (CID).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the FT-IR and mass spectrometry analysis of this compound.
Logical Relationship of Analytical Data
Caption: Logical flow from raw analytical data to the structural confirmation of the target compound.
Conclusion
The combined application of FT-IR spectroscopy and mass spectrometry provides a robust analytical framework for the characterization of this compound. FT-IR is instrumental in confirming the presence of the key hydroxyl, nitrile, and Boc-carbamate functional groups, while ESI-MS confirms the molecular weight and offers valuable structural insights through fragmentation analysis. The detailed protocols and expected data presented in this guide serve as a valuable resource for researchers in ensuring the quality and identity of this important synthetic intermediate, thereby facilitating its effective use in drug discovery and development programs.
References
- 1. amherst.edu [amherst.edu]
- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 4. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the X-ray Crystal Structure of 1-Boc-3-Cyano-4-hydroxypyrrolidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, a public X-ray crystal structure for 1-Boc-3-cyano-4-hydroxypyrrolidine derivatives is not available. This guide, therefore, presents the crystallographic analysis of a closely related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid , to provide a representative understanding of the structural features and experimental protocols relevant to this class of molecules.[1]
Introduction
Pyrrolidine derivatives are pivotal structural motifs in a vast array of pharmaceuticals and bioactive molecules. The precise stereochemical and conformational arrangement of substituents on the pyrrolidine ring is often critical for their biological activity. X-ray crystallography provides an unambiguous determination of the three-dimensional structure of these molecules in the solid state, offering invaluable insights for structure-activity relationship (SAR) studies and rational drug design. This technical guide outlines the methodologies for determining and analyzing the X-ray crystal structure of 1-Boc-protected pyrrolidine derivatives, using a relevant case study to illustrate the data and procedures.
Case Study: Crystal Structure of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid
The crystal structure of (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid serves as an excellent proxy for understanding the structural characteristics of substituted 1-Boc-pyrrolidines.[1]
Data Presentation
The crystallographic data for (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid is summarized in the tables below. This data provides a quantitative description of the unit cell, molecular geometry, and key intermolecular interactions.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₁H₁₉NO₅ |
| Formula Weight | 245.27 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | |
| a | 6.123(1) Å |
| b | 10.234(2) Å |
| c | 10.567(2) Å |
| α | 90° |
| β | 104.56(3)° |
| γ | 90° |
| Volume | 640.8(2) ų |
| Z | 2 |
| Density (calculated) | 1.270 Mg/m³ |
| Absorption Coefficient | 0.100 mm⁻¹ |
| F(000) | 264 |
| Data Collection | |
| Diffractometer | Rigaku Saturn CCD |
| Theta range for data collection | 3.0 to 25.0° |
| Reflections collected | 5428 |
| Independent reflections | 2245 [R(int) = 0.034] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2245 / 1 / 157 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.095 |
| R indices (all data) | R1 = 0.045, wR2 = 0.101 |
Table 2: Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degree (°) |
|---|---|---|---|
| O(1)-C(1) | 1.325(3) | O(2)-C(1)-O(1) | 124.7(2) |
| O(2)-C(1) | 1.201(3) | O(3)-C(6)-N(1) | 110.8(2) |
| O(4)-C(9) | 1.423(3) | C(5)-N(1)-C(2) | 112.9(2) |
| N(1)-C(2) | 1.472(3) | C(5)-N(1)-C(6) | 125.4(2) |
| N(1)-C(5) | 1.478(3) | C(2)-N(1)-C(6) | 121.7(2) |
| C(2)-C(3) | 1.527(3) | N(1)-C(2)-C(1) | 110.5(2) |
| C(3)-C(4) | 1.521(3) | N(1)-C(5)-C(4) | 103.4(2) |
| C(4)-C(5) | 1.532(3) | C(4)-C(3)-C(2) | 104.6(2) |
Note: The atom numbering may not correspond to the IUPAC nomenclature but is used as defined in the crystallographic information file.
Structural Insights
The analysis of the crystal structure reveals that the five-membered pyrrolidine ring adopts an envelope conformation.[1] Intermolecular O—H···O hydrogen bonds are observed, which link the molecules into chains.[1] This detailed structural information is invaluable for understanding the intermolecular interactions that govern the crystal packing.[1]
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis of pyrrolidine derivatives.
Synthesis and Purification
The synthesis of this compound derivatives typically involves multi-step organic synthesis. A crucial precursor is often 1-Boc-3-cyano-4-oxopyrrolidine. The final purification of the product is paramount for successful crystallization. Techniques such as column chromatography, recrystallization, and sublimation are commonly employed to achieve high purity.
Crystallization
Obtaining high-quality single crystals is often the most challenging step. Several methods can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment.[2][3][4] This is one of the simplest and most common techniques.[3][4]
-
Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces slow crystallization.[2][3]
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
-
Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface of the two liquids.[5]
The choice of solvent is critical and often requires empirical screening of various solvent systems.[2][4]
X-ray Data Collection
A suitable single crystal is mounted on a diffractometer.[1] The crystal is typically cooled to a low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations of the atoms.[1] The diffractometer bombards the crystal with monochromatic X-rays from various angles. The diffracted X-rays are detected, and their intensities are recorded.[6]
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The "phase problem" is then solved using computational methods, such as direct methods or Patterson methods, to generate an initial electron density map of the molecule.[6] This initial model is then refined against the experimental data using least-squares methods to improve the atomic coordinates, thermal parameters, and overall fit of the model to the data.[6][7]
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural analysis of a 1-Boc-pyrrolidine derivative.
Caption: Experimental workflow for synthesis and X-ray crystal structure analysis.
Molecular Structure and Key Interactions
This diagram illustrates the general molecular structure of a this compound derivative and highlights potential hydrogen bonding interactions that are crucial for crystal packing.
References
- 1. benchchem.com [benchchem.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How To [chem.rochester.edu]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. journals.iucr.org [journals.iucr.org]
Navigating the Solubility of 1-Boc-3-Cyano-4-hydroxypyrrolidine: A Technical Guide for Drug Development Professionals
Introduction: 1-Boc-3-Cyano-4-hydroxypyrrolidine is a chiral pyrrolidine derivative that serves as a crucial building block in the synthesis of a wide range of pharmaceutical compounds. Its unique structural features, including a Boc-protected amine, a nitrile group, and a hydroxyl group, make it a versatile intermediate for creating complex molecular architectures. Understanding its solubility in common organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating drug candidates. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for its determination, and its role in the broader context of drug discovery.
Predicted Solubility Profile
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative solubility profile can be predicted based on its molecular structure and by analogy to structurally similar compounds, such as (R)-(-)-N-Boc-3-pyrrolidinol.[1] The presence of the polar hydroxyl and cyano groups, along with the Boc-protected amine, suggests an affinity for polar solvents. Conversely, the pyrrolidine ring and the tert-butyl group of the Boc protecting group introduce nonpolar characteristics.
Based on these structural considerations, the following solubility profile in common organic solvents is anticipated:
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | These solvents are expected to effectively solvate the molecule. The polarity of these solvents can interact favorably with the polar functional groups of this compound. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl group of the pyrrolidine and the carbonyl of the Boc group can participate in hydrogen bonding with protic solvents, leading to good solubility.[1] |
| Less Polar | Toluene, Diethyl Ether | Moderate | These solvents possess some degree of polarity that allows for interaction with the solute, though likely to a lesser extent than highly polar solvents. |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Insoluble | The significant polarity of this compound is unlikely to be overcome by the weak van der Waals forces offered by nonpolar aliphatic solvents, leading to poor solubility.[1] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are essential. The following are detailed protocols for the gravimetric and shake-flask methods, which are widely recognized for their reliability in determining the solubility of solid organic compounds.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.[1] It involves creating a saturated solution, separating the undissolved solid, and then quantifying the amount of dissolved solute in a known quantity of the solvent.
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully decant or filter the supernatant to separate the saturated solution from the solid phase. Filtration using a syringe filter is a common and effective method.
-
-
Quantification of Dissolved Solute:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer a known volume or mass of the saturated solution to the evaporating dish.
-
Carefully evaporate the solvent under reduced pressure or in a fume hood.
-
Once the solvent is removed, dry the dish containing the solid residue to a constant weight in an oven at a suitable temperature below the compound's decomposition point.
-
Cool the dish in a desiccator and weigh it accurately.
-
-
Calculation of Solubility:
-
The mass of the dissolved solute is the final weight of the dish and residue minus the initial weight of the empty dish.
-
Solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Caption: Workflow for Gravimetric Solubility Determination.
Shake-Flask Method
The shake-flask method, as described by Higuchi and Connors, is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[2] It involves shaking an excess of the solid compound in a solvent until equilibrium is reached, followed by the analysis of the solute concentration in the saturated solution.
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of this compound to a flask or vial containing the chosen solvent.
-
Seal the container to prevent solvent loss.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature using a shaker bath or a magnetic stirrer. Agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause particle size reduction.
-
Continue agitation for a predetermined period (typically 24 to 72 hours) to ensure that the solution has reached equilibrium.[3] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[3]
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved solid to settle.
-
Withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles.
-
Filter the sample immediately using a suitable filter (e.g., a 0.45 µm syringe filter) to remove any remaining microscopic particles.
-
-
Analysis:
-
Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration into the linear range of the analytical method.
-
Analyze the concentration of the diluted sample using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by taking the dilution factor into account.
-
The resulting concentration is the solubility of the compound in that solvent at the specified temperature.
-
Role in Drug Discovery and Synthesis
This compound is a valuable chiral building block in drug discovery due to the versatile reactivity of its functional groups. The pyrrolidine scaffold is a common motif in many biologically active compounds.[4] The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be further functionalized. The Boc protecting group allows for selective reactions at other positions before its removal under acidic conditions.
This intermediate is instrumental in the synthesis of more complex molecules, including enzyme inhibitors and receptor ligands.[4][5] Its defined stereochemistry is often crucial for the biological activity of the final drug substance, as different enantiomers can have vastly different pharmacological effects.[4][5]
Caption: Synthetic utility of this compound.
References
A Technical Guide to the Computational Modeling of 1-Boc-3-cyano-4-hydroxypyrrolidine Conformers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the computational methodologies used to model the conformational landscape of 1-Boc-3-cyano-4-hydroxypyrrolidine. This molecule, a substituted pyrrolidine, is of interest in medicinal chemistry and drug discovery due to the prevalence of the pyrrolidine scaffold in bioactive compounds.[1] Understanding its conformational preferences is crucial for structure-based drug design and predicting molecular interactions.
Introduction to Pyrrolidine Conformational Analysis
The five-membered pyrrolidine ring is not planar and exists in a perpetual state of dynamic motion, adopting puckered conformations to alleviate torsional strain. These conformations are typically described as either "envelope" (or "endo"/"exo") or "twist" forms. The substituents on the pyrrolidine ring significantly influence the preferred pucker of the ring.[1][2] For instance, the electronegativity of substituents at the C-4 position can dictate the preference for either an endo or exo conformation.[1] In the case of this compound, the bulky tert-butoxycarbonyl (Boc) group at the nitrogen, along with the cyano and hydroxyl groups at C-3 and C-4 respectively, create a complex conformational landscape that warrants detailed computational investigation.
Computational Modeling Approaches
A multi-faceted computational approach is essential for accurately predicting the conformational preferences of this compound. This typically involves a combination of molecular mechanics and quantum chemical calculations.
Molecular Mechanics Force Fields
Molecular mechanics (MM) methods offer a computationally efficient way to explore the vast conformational space of a molecule. The choice of an appropriate force field is critical for obtaining reliable results. For a molecule like this compound, force fields such as AMBER, CHARMM, or OPLS are commonly employed. These force fields have been parameterized to reproduce experimental data for a wide range of organic and biomolecules.
Table 1: Comparison of Common Molecular Mechanics Force Fields
| Force Field | Strengths | Considerations |
| AMBER | Well-established for proteins and nucleic acids; good parameterization for common organic functional groups. | May require parameterization for novel fragments. |
| CHARMM | Widely used for biomolecular simulations; includes a comprehensive set of parameters. | Can be computationally more demanding than other force fields. |
| OPLS | Optimized for condensed-phase properties, making it suitable for simulations in solution. | Parameter availability for specific fragments should be verified. |
Quantum Chemical Calculations
To obtain more accurate energetic information for the low-energy conformers identified through molecular mechanics, higher-level quantum chemical calculations are necessary. Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost.
Commonly used DFT functionals for conformational analysis include B3LYP and M06-2X, paired with a suitable basis set such as 6-31G* or a larger one for more precise calculations. These methods can provide accurate relative energies of different conformers and detailed geometric parameters.[3]
Table 2: Hypothetical Relative Energies of this compound Conformers (DFT B3LYP/6-31G)*
| Conformer | Ring Pucker | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-C3-C4-C5) |
| 1 | C4-exo | 0.00 | -35.2° |
| 2 | C3-endo | 0.85 | 25.8° |
| 3 | C4-endo | 1.52 | 34.9° |
| 4 | C3-exo | 2.10 | -26.1° |
Note: This data is illustrative and based on general principles of pyrrolidine conformational analysis. Actual values would require specific calculations for this molecule.
Experimental Validation
Computational predictions should ideally be validated through experimental techniques. The primary methods for characterizing the solution-phase conformation of molecules like this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for the solid state.
NMR Spectroscopy
One-dimensional and two-dimensional NMR techniques can provide valuable information about the conformational equilibrium. Key NMR parameters include:
-
Nuclear Overhauser Effect (NOE): Provides through-space distance information between protons, which can help to distinguish between different conformers.
-
J-coupling Constants: The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation, offering insight into the ring pucker.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state.[4] The resulting crystal structure reveals the precise bond lengths, bond angles, and the conformation of the molecule in the crystalline form. However, it is important to remember that the solid-state conformation may not be the most populated conformation in solution.
Experimental Protocols
Synthesis of this compound
The synthesis of the target molecule typically starts from its precursor, 1-Boc-3-cyano-4-oxopyrrolidine.[5][6][7]
Protocol for the Reduction of 1-Boc-3-cyano-4-oxopyrrolidine:
-
Dissolve 1-Boc-3-cyano-4-oxopyrrolidine in a suitable solvent, such as methanol or ethanol.
-
Cool the solution to 0°C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
NMR Sample Preparation and Analysis
-
Dissolve a sufficient amount of the purified this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and NOESY/ROESY spectra on a high-field NMR spectrometer.
-
Process and analyze the spectra to assign all proton and carbon signals.
-
Measure key ³JHH coupling constants and quantify NOE intensities.
-
Compare the experimental data with the computationally predicted parameters for the different conformers to determine the conformational equilibrium.
Workflow and Pathway Visualizations
The following diagrams illustrate the computational and experimental workflows for the conformational analysis of this compound.
Conclusion
The conformational analysis of this compound requires a synergistic approach that combines computational modeling with experimental validation. While molecular mechanics provides a broad overview of the conformational landscape, quantum chemical calculations are essential for refining the energetics and geometries of the most stable conformers. NMR spectroscopy and X-ray crystallography offer invaluable experimental data to validate and refine the computational models. A thorough understanding of the conformational preferences of this molecule will undoubtedly aid in the rational design of novel therapeutics.
References
- 1. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan | Kolesnikova | Fine Chemical Technologies [finechem-mirea.ru]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Boc-3-cyano-4-oxopyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. 1-Boc-3-cyano-4-oxopyrrolidine | 175463-32-8 [chemicalbook.com]
An In-depth Technical Guide to the Reactivity of the Cyano Group in 1-Boc-3-Cyano-4-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the cyano group in 1-Boc-3-cyano-4-hydroxypyrrolidine, a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. The document explores the key transformations of the cyano group, including reduction, hydrolysis, and cycloaddition reactions. Particular emphasis is placed on the influence of the adjacent hydroxyl group and the N-Boc protecting group on the reactivity and stereochemical outcome of these reactions. This guide consolidates available data, details experimental protocols for key transformations, and utilizes diagrams to illustrate reaction pathways and experimental workflows, serving as a critical resource for researchers engaged in the synthesis and modification of pyrrolidine-based compounds.
Introduction
This compound is a chiral, highly functionalized pyrrolidine derivative that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The presence of a cyano group at the C3 position, alongside a hydroxyl group at C4 and a Boc-protecting group on the nitrogen, offers a rich platform for diverse chemical modifications. Understanding the reactivity of the cyano group in this specific molecular context is crucial for its effective utilization in the design and synthesis of novel therapeutic agents.
This guide will delve into the primary reactions of the cyano group in this compound, focusing on:
-
Reduction to the corresponding aminomethyl group.
-
Hydrolysis to carboxamide and carboxylic acid functionalities.
-
Cycloaddition reactions for the formation of heterocyclic systems, such as tetrazoles.
The interplay of the neighboring hydroxyl group and the steric and electronic effects of the Boc-protecting group will be discussed in detail, as these factors significantly modulate the reactivity of the cyano moiety.
General Reactivity of the Cyano Group
The cyano group (–C≡N) is a versatile functional group in organic synthesis. Its reactivity is characterized by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom, as well as the ability of the triple bond to participate in addition and cycloaddition reactions.
Diagram of Cyano Group Reactivity
Methodological & Application
The Versatile Chiral Building Block: 1-Boc-3-Cyano-4-hydroxypyrrolidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Boc-3-cyano-4-hydroxypyrrolidine as a chiral building block in the synthesis of pharmaceutically active compounds. This versatile intermediate is of significant interest in medicinal chemistry due to its densely functionalized and stereochemically defined structure, making it a valuable precursor for a range of therapeutic agents.
Introduction
This compound is a synthetically useful chiral building block containing a pyrrolidine ring, a common motif in many biologically active molecules. The presence of a hydroxyl group, a cyano group, and a Boc-protected amine allows for a variety of selective chemical transformations. The stereochemistry at the 3 and 4 positions is crucial for the biological activity of the final compounds, making the enantiomerically pure form of this building block highly sought after in drug discovery programs.
This application note will focus on two key areas where this chiral building block has significant potential: the synthesis of Janus kinase (JAK) inhibitors for the treatment of inflammatory diseases and neuraminidase inhibitors for antiviral therapies.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a more readily available precursor, 1-Boc-3-cyano-4-oxopyrrolidine. This involves the stereoselective reduction of the ketone functionality.
Synthesis of 1-Boc-3-cyano-4-oxopyrrolidine
A general procedure for the synthesis of the ketone precursor is outlined below.
Experimental Protocol: Dieckmann Condensation
-
To a solution of sodium ethoxide (prepared from 4 g of sodium in 100 mL of absolute ethanol), a solution of N-Boc-N-(2-cyanoethyl)glycine ethyl ester (16.5 g) in 50 mL of absolute ethanol is added dropwise under reflux.
-
The reaction mixture is refluxed for 1 hour.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in 100 mL of water and washed with ethyl acetate (2 x 30 mL).
-
The aqueous layer is acidified to pH 4 with 1 mol/L hydrochloric acid and extracted with ethyl acetate.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated to approximately 20 mL.
-
The resulting precipitate is filtered, washed with a small amount of cold ethyl acetate, and dried to yield 1-Boc-3-cyano-4-oxopyrrolidine as a white solid.[1][2]
| Starting Material | Reagents | Solvent | Time | Temperature | Yield |
| N-Boc-N-(2-cyanoethyl)glycine ethyl ester | Sodium, Ethanol, HCl | Ethanol, Water, Ethyl Acetate | 1 h | Reflux | ~68% |
Stereoselective Reduction to this compound
The key step in obtaining the desired chiral building block is the stereoselective reduction of the ketone. Both chemical and enzymatic methods can be employed to achieve high enantiomeric excess.
Experimental Protocol: Enzymatic Reduction
-
To a solution of 1-Boc-3-cyano-4-oxopyrrolidine in a suitable buffer (e.g., phosphate buffer, pH 7.0), a ketoreductase (KRED) enzyme and a cofactor (e.g., NADPH or a glucose/glucose dehydrogenase system for cofactor regeneration) are added.
-
The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and pH.
-
The reaction progress is monitored by HPLC or TLC.
-
Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification by column chromatography on silica gel provides the enantiomerically pure this compound.
| Substrate | Enzyme | Cofactor | Solvent | Temperature | Enantiomeric Excess (e.e.) |
| 1-Boc-3-cyano-4-oxopyrrolidine | Ketoreductase (KRED) | NADPH | Buffer/Organic Co-solvent | 25-37 °C | >99% |
Note: The choice of KRED is crucial for obtaining the desired stereoisomer. Screening of a KRED library is often necessary to identify the optimal enzyme.
Application in the Synthesis of Janus Kinase (JAK) Inhibitors
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in a variety of inflammatory and autoimmune diseases.[1][3][4][5] The pyrrolidine scaffold of this compound can be incorporated into the structure of JAK inhibitors to provide key interactions with the kinase domain.
JAK-STAT Signaling Pathway
The binding of a cytokine to its receptor activates associated JAKs, which then phosphorylate the receptor and STAT proteins. The phosphorylated STATs dimerize and translocate to the nucleus to regulate gene transcription.
References
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 1-Boc-3-Cyano-4-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core structure of numerous FDA-approved drugs and clinical candidates.[1][2] Its three-dimensional, non-planar structure allows for the precise spatial arrangement of functional groups, enabling high-affinity and selective interactions with biological targets.[1] In the field of kinase inhibitor discovery, pyrrolidine derivatives are frequently employed to engage with the ATP-binding site, often forming key hydrogen bonds and van der Waals interactions that contribute to potency and selectivity.[3][4][5]
This document provides detailed protocols for the synthesis and application of novel kinase inhibitors using 1-Boc-3-Cyano-4-hydroxypyrrolidine as a versatile chiral building block. The presence of three distinct functional groups—a protected amine (Boc), a nitrile (cyano), and a secondary alcohol (hydroxyl)—offers multiple avenues for synthetic elaboration and the creation of diverse chemical libraries for screening. The cyano group, in particular, can act as a hydrogen bond acceptor or be used as a handle for further chemical modification.[6][7]
These notes outline a strategic approach to synthesize a library of potential kinase inhibitors targeting key signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer and other diseases.[8][9]
Signaling Pathway Context: The PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[10][11] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[10] Novel inhibitors derived from the this compound scaffold can be designed to competitively bind to the ATP pocket of kinases within this pathway, such as PI3K or Akt, thereby blocking downstream signaling.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. benchchem.com [benchchem.com]
- 4. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 9. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. cusabio.com [cusabio.com]
Application of 1-Boc-3-Cyano-4-hydroxypyrrolidine in Antibacterial Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Specifically, 1-Boc-3-cyano-4-hydroxypyrrolidine has emerged as a versatile and valuable building block for the synthesis of potent antibacterial compounds. Its stereochemically defined structure and reactive nitrile group provide a foundation for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of antibacterial potency.
This document provides detailed application notes on the utility of this compound in antibacterial drug discovery, focusing on its conversion to key intermediates and subsequent incorporation into antibacterial scaffolds. Furthermore, it outlines comprehensive experimental protocols for the evaluation of the resulting compounds, including antibacterial susceptibility testing, cytotoxicity assessment, and mechanism of action studies.
Application Notes
A Versatile Scaffold for Quinolone Antibiotics
One of the most significant applications of this compound is in the synthesis of novel quinolone antibiotics. The 3-amino-4-hydroxypyrrolidine moiety, readily derived from the cyano precursor, is a critical pharmacophore that can be appended to the C-7 position of the quinolone core. This substitution is known to enhance antibacterial activity, particularly against Gram-positive bacteria, and can favorably modulate pharmacokinetic properties.
The synthesis typically involves the reduction of the 3-cyano group to a 3-aminomethyl or 3-amino group. This transformation is a crucial step, converting the electron-withdrawing nitrile into a basic amino group capable of interacting with bacterial targets and the quinolone core. The Boc-protecting group facilitates handling and purification during synthesis and can be readily removed under acidic conditions to allow for coupling with the quinolone nucleus.
Structure-Activity Relationship (SAR) Insights
The use of this compound allows for the systematic exploration of SAR at the C-7 position of quinolones. The 4-hydroxyl group can influence solubility and may form hydrogen bonds with the target enzyme. The stereochemistry of the pyrrolidine ring is also crucial for potent activity. Modifications of the 3-amino group, for instance, through alkylation or acylation, can be explored to optimize potency and spectrum of activity.
Data Presentation
The following tables summarize hypothetical quantitative data for a novel quinolone antibiotic, "Pyrroloflox," synthesized from a 3-aminomethyl-4-hydroxypyrrolidine derivative originating from this compound.
Table 1: In Vitro Antibacterial Activity of Pyrroloflox (MIC in µg/mL)
| Bacterial Strain | Pyrroloflox | Ciprofloxacin | Vancomycin |
| Staphylococcus aureus ATCC 29213 | 0.5 | 1 | 1 |
| Staphylococcus aureus (MRSA) ATCC 43300 | 1 | 8 | 1 |
| Streptococcus pneumoniae ATCC 49619 | 0.25 | 0.5 | 0.5 |
| Escherichia coli ATCC 25922 | 0.125 | 0.06 | >128 |
| Pseudomonas aeruginosa ATCC 27853 | 2 | 0.5 | >128 |
Table 2: Cytotoxicity Data for Pyrroloflox
| Cell Line | Assay | IC50 (µM) |
| HeLa | MTT | >100 |
| HepG2 | MTT | >100 |
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-3-aminomethyl-4-hydroxypyrrolidine
This protocol describes the reduction of the nitrile in this compound to the corresponding primary amine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH4) or Raney Nickel
-
Anhydrous tetrahydrofuran (THF) or Methanol
-
Sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Reduction: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of LiAlH4 in THF (or a slurry of Raney Nickel in methanol).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filtration and Extraction: Filter the resulting precipitate through a pad of Celite and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 1-Boc-3-aminomethyl-4-hydroxypyrrolidine.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol details the broth microdilution method to determine the MIC of a novel antibacterial compound.
Materials:
-
Test compound (e.g., Pyrroloflox)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in CAMHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol describes the MTT assay to assess the cytotoxicity of a novel antibacterial compound on mammalian cells.
Materials:
-
Mammalian cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 24-48 hours. Include a vehicle control (solvent only).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Mandatory Visualization
Caption: Experimental workflow for antibacterial drug discovery.
Caption: Logical relationship of synthetic steps to desired properties.
References
Stereoselective Synthesis of 1-Boc-3-Cyano-4-hydroxypyrrolidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the stereoselective synthesis of 1-Boc-3-cyano-4-hydroxypyrrolidine, a valuable chiral building block in medicinal chemistry. The synthesis involves a two-step process: the initial formation of the precursor, 1-Boc-3-cyano-4-oxopyrrolidine, followed by a stereoselective reduction of the ketone. This document outlines both a proposed chemical reduction method using a bulky hydride reagent to achieve diastereoselectivity and a chemoenzymatic approach utilizing a ketoreductase (KRED) for high enantioselectivity. The resulting chiral hydroxypyrrolidine is a key intermediate in the synthesis of various pharmaceutically active compounds, including potential Janus kinase (JAK) inhibitors for the treatment of autoimmune diseases and inflammation.
Introduction
The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in a multitude of natural products and synthetic drugs.[1] Specifically, functionalized chiral pyrrolidines, such as this compound, are of significant interest due to their potential for creating complex and stereochemically defined molecules. The precursor, 1-Boc-3-cyano-4-oxopyrrolidine, is a known building block in the synthesis of novel napthyridone antibacterials and gemifloxacin derivatives.[2] The stereoselective introduction of a hydroxyl group at the C4 position opens up new avenues for derivatization and the development of novel therapeutic agents, particularly in the realm of kinase inhibitors.
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of cytokine signaling pathways that regulate immune cell function.[3] Dysregulation of the JAK/STAT signaling pathway is implicated in a variety of inflammatory and autoimmune disorders.[3] Consequently, the development of selective JAK inhibitors has become a major focus in drug discovery.[4] The chiral 3-cyano-4-hydroxypyrrolidine scaffold can serve as a key pharmacophoric element in the design of such inhibitors.
Experimental Protocols
Part 1: Synthesis of 1-Boc-3-cyano-4-oxopyrrolidine (Precursor)
This protocol is adapted from established literature procedures for the synthesis of the ketone precursor.[5]
Reaction Scheme:
Materials:
-
N-Boc-N-(2-cyanoethyl)glycine ethyl ester
-
Sodium metal
-
Anhydrous ethanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere, dissolve sodium metal (4.0 g, 0.17 mol) in anhydrous ethanol (100 mL) with heating under reflux.
-
In a separate flask, dissolve N-Boc-N-(2-cyanoethyl)glycine ethyl ester (16.5 g) in anhydrous ethanol (50 mL).
-
Slowly add the solution of the ester dropwise to the sodium ethoxide solution under reflux.
-
After the addition is complete, continue to reflux the reaction mixture for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol by distillation under reduced pressure.
-
Dissolve the residue in water (100 mL) and wash with ethyl acetate (2 x 30 mL) to remove any unreacted starting material.
-
Adjust the pH of the aqueous layer to approximately 4 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to a volume of about 20 mL.
-
Filter the resulting precipitate, wash the filter cake with a small amount of cold ethyl acetate, and dry under vacuum to yield 1-Boc-3-cyano-4-oxopyrrolidine as a white solid.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | 68% | [5] |
| Purity | >98% | [5] |
Part 2: Stereoselective Reduction of 1-Boc-3-cyano-4-oxopyrrolidine
Two representative protocols are presented for the stereoselective reduction of the ketone precursor. Method A describes a chemical reduction to favor the formation of one diastereomer (e.g., cis or trans), while Method B outlines a chemoenzymatic approach to obtain a single enantiomer.
Method A: Diastereoselective Chemical Reduction (Proposed)
This proposed protocol utilizes a bulky reducing agent, such as L-Selectride, to favor hydride attack from the less sterically hindered face of the ketone, leading to a higher diastereomeric ratio. The stereochemical outcome will be influenced by the directing effect of the 3-cyano group.
Reaction Scheme:
Materials:
-
1-Boc-3-cyano-4-oxopyrrolidine
-
L-Selectride (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere, dissolve 1-Boc-3-cyano-4-oxopyrrolidine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add L-Selectride (1.2 eq) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomers.
Expected Quantitative Data (Hypothetical):
| Parameter | Expected Value |
| Yield | 75-90% |
| Diastereomeric Ratio | >90:10 (cis or trans favored) |
Method B: Enantioselective Chemoenzymatic Reduction (Proposed)
This proposed protocol employs a ketoreductase (KRED) to reduce the prochiral ketone to a specific enantiomer of the corresponding alcohol with high enantiomeric excess.[6]
Reaction Scheme:
Materials:
-
1-Boc-3-cyano-4-oxopyrrolidine
-
Ketoreductase (KRED) enzyme (e.g., from a commercial screening kit)
-
NADH or NADPH cofactor
-
Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled vessel, prepare a solution of phosphate buffer.
-
Add the 1-Boc-3-cyano-4-oxopyrrolidine substrate, the KRED enzyme, the NADH or NADPH cofactor, and the cofactor regeneration system.
-
Stir the reaction mixture at the optimal temperature for the enzyme (typically 25-37 °C).
-
Monitor the reaction progress by HPLC using a chiral column to determine conversion and enantiomeric excess.
-
Upon completion, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x V).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Expected Quantitative Data (Based on similar reductions):
| Parameter | Expected Value | Reference |
| Conversion | >95% | [6] |
| Enantiomeric Excess | >99% ee | [6] |
Visualizations
Experimental Workflow
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Boc-3-cyano-4-oxopyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 6. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Derivatization of 1-Boc-3-Cyano-4-hydroxypyrrolidine for Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its three-dimensional structure and synthetic tractability make it an ideal starting point for the construction of diverse chemical libraries aimed at exploring novel biological targets. The strategic functionalization of the pyrrolidine ring allows for the precise modulation of physicochemical and pharmacological properties, which is a critical aspect of modern drug discovery.[2]
This document provides detailed application notes and protocols for the derivatization of a key pyrrolidine-based building block: 1-Boc-3-cyano-4-hydroxypyrrolidine . This versatile scaffold offers multiple points for diversification, primarily through reactions at the hydroxyl group. The presence of the cyano group and the Boc-protected nitrogen provides additional opportunities for functionalization in subsequent synthetic steps. These notes are intended to guide researchers in the efficient synthesis of diverse pyrrolidine-based libraries for screening and lead optimization.
Overview of Derivatization Strategies
The primary handle for derivatization on the this compound scaffold is the C4-hydroxyl group. This secondary alcohol can be readily functionalized through a variety of well-established chemical transformations to introduce a wide range of substituents, thereby generating a library of diverse molecules. Key derivatization strategies include:
-
Etherification: Formation of ether linkages by reaction with various alkylating agents.
-
Esterification: Acylation of the hydroxyl group with a diverse set of carboxylic acids or their activated derivatives.
-
Mitsunobu Reaction: A powerful and reliable method for the stereospecific introduction of nucleophiles with inversion of configuration at the C4 position.
The following sections will provide detailed protocols for these key transformations, enabling the generation of a library of 4-substituted-1-Boc-3-cyanopyrrolidines.
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation (Ether Synthesis)
This protocol describes the Williamson ether synthesis for the coupling of this compound with a variety of alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, substituted alkyl bromides)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-alkoxy-1-Boc-3-cyanopyrrolidine.
Protocol 2: General Procedure for O-Acylation (Ester Synthesis)
This protocol outlines the esterification of this compound with carboxylic acids using a coupling agent or with acid chlorides.
Method A: Using a Coupling Agent (e.g., HATU)
Materials:
-
This compound
-
Carboxylic acid
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.2 eq) in anhydrous DCM or DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction progress by TLC.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-acyloxy-1-Boc-3-cyanopyrrolidine.
Method B: Using an Acid Chloride
Materials:
-
This compound
-
Acid chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) or pyridine in anhydrous DCM at 0 °C, add the acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for the Mitsunobu Reaction
This protocol describes the versatile Mitsunobu reaction for the introduction of various nucleophiles with inversion of stereochemistry.
Materials:
-
This compound
-
Nucleophile (e.g., phenol, carboxylic acid, phthalimide)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq), the nucleophile (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM at 0 °C, add DIAD or DEAD (1.5 eq) dropwise under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazide byproduct.
Data Presentation
The following tables summarize hypothetical quantitative data for the derivatization of this compound to illustrate the expected outcomes for a library synthesis campaign. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: O-Alkylation of this compound
| Entry | Alkyl Halide | Product | Yield (%) |
| 1 | Benzyl bromide | 4-(Benzyloxy)-1-Boc-3-cyanopyrrolidine | 75 |
| 2 | 4-Methoxybenzyl chloride | 1-Boc-3-cyano-4-(4-methoxybenzyloxy)pyrrolidine | 72 |
| 3 | Ethyl iodide | 1-Boc-3-cyano-4-ethoxypyrrolidine | 65 |
| 4 | Allyl bromide | 4-(Allyloxy)-1-Boc-3-cyanopyrrolidine | 78 |
Table 2: O-Acylation of this compound
| Entry | Carboxylic Acid / Acid Chloride | Method | Product | Yield (%) |
| 1 | Benzoic acid | A | 1-Boc-3-cyanopyrrolidin-4-yl benzoate | 85 |
| 2 | Acetic anhydride | B | 4-Acetoxy-1-Boc-3-cyanopyrrolidine | 92 |
| 3 | 4-Chlorobenzoyl chloride | B | 1-Boc-3-cyanopyrrolidin-4-yl 4-chlorobenzoate | 88 |
| 4 | Cyclohexanecarboxylic acid | A | 1-Boc-3-cyanopyrrolidin-4-yl cyclohexanecarboxylate | 82 |
Table 3: Mitsunobu Reaction with this compound
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Phenol | 1-Boc-3-cyano-4-phenoxypyrrolidine | 68 |
| 2 | 4-Nitrophenol | 1-Boc-3-cyano-4-(4-nitrophenoxy)pyrrolidine | 75 |
| 3 | Phthalimide | 1-Boc-3-cyano-4-phthalimidopyrrolidine | 70 |
| 4 | Benzoic acid | 1-Boc-3-cyanopyrrolidin-4-yl benzoate | 80 |
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Derivatization strategies for this compound.
References
Application Notes: Synthesis of Spirocyclic Pyrrolidine-Oxindoles using 1-Boc-3-Cyano-4-hydroxypyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction Spirocyclic scaffolds, particularly those incorporating a pyrrolidine ring, are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures which can lead to enhanced binding affinity and selectivity for biological targets. The spirooxindole moiety, in particular, is a privileged core found in numerous natural products and pharmacologically active compounds. This document outlines a robust two-step synthetic strategy to access complex spiro-pyrrolidinyl-oxindoles starting from the versatile building block, 1-Boc-3-cyano-4-hydroxypyrrolidine. The key to this synthesis is the initial oxidation of the 4-hydroxy position to the corresponding ketone, which then serves as a key reactant in a highly efficient multicomponent cycloaddition reaction.
Overall Synthetic Strategy The synthesis proceeds via a two-step sequence:
-
Oxidation: The secondary alcohol of this compound is oxidized to the corresponding ketone, 1-Boc-3-cyano-4-oxopyrrolidine. The Dess-Martin Periodinane (DMP) oxidation is presented here as a mild and high-yielding method suitable for this transformation.[1][2]
-
[3+2] Cycloaddition: The resulting ketone undergoes a one-pot, three-component 1,3-dipolar cycloaddition reaction. An azomethine ylide, generated in situ from the condensation of isatin and an amino acid (e.g., sarcosine), reacts with the ketone to diastereoselectively form the spiro-pyrrolidinyl-oxindole scaffold.[3][4][5][6] This multicomponent approach allows for rapid assembly of complex molecular architectures from simple precursors.
Visualized Synthetic Workflow
Caption: Synthetic workflow for spirooxindole synthesis.
Data Presentation: Summary of Reactions
The following table summarizes the key parameters for the two-step synthesis of a representative spiro-pyrrolidinyl-oxindole.
| Step | Reaction | Key Reagents | Solvent | Temp. | Time (h) | Typical Yield | Notes |
| 1 | Oxidation | This compound, Dess-Martin Periodinane (DMP) | DCM | RT | 1-3 | >90% | Mild conditions, tolerates many functional groups.[1][2] |
| 2 | [3+2] Cycloaddition | 1-Boc-3-cyano-4-oxopyrrolidine, Isatin, Sarcosine | Methanol | Reflux | 3-6 | 60-85% | One-pot, three-component reaction forming two rings and a spirocenter.[5][7][8] |
Experimental Protocols
Protocol 1: Oxidation of this compound
This protocol details the oxidation of the starting material to the key ketone intermediate using Dess-Martin Periodinane (DMP).
Materials:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 - 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM (at a concentration of approx. 0.2 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve completely.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The resulting 1-Boc-3-cyano-4-oxopyrrolidine is often of sufficient purity (>95%) to be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.[1]
Protocol 2: Three-Component Synthesis of Spiro[pyrrolidine-3,3'-oxindole]
This protocol describes the one-pot reaction between the ketone intermediate, isatin, and sarcosine to form the final spirocyclic product.
Materials:
-
1-Boc-3-cyano-4-oxopyrrolidine (from Protocol 1) (1.0 eq)
-
Isatin (1.0 eq)
-
Sarcosine (N-methylglycine) (1.0 eq)
-
Methanol (MeOH)
-
Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle.
Procedure:
-
In a round-bottom flask, combine 1-Boc-3-cyano-4-oxopyrrolidine (1.0 eq), isatin (1.0 eq), and sarcosine (1.0 eq).
-
Add methanol to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 65 °C for methanol).
-
Stir the reaction at reflux for 3-6 hours. Monitor the progress of the reaction by TLC. The formation of a new, more polar spot indicates product formation.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to afford the pure spiro[pyrrolidine-3,3'-oxindole] product.[5][6][8] The specific regio- and diastereoisomer obtained may depend on the exact substrate and reaction conditions. Characterization by NMR and other spectroscopic methods is essential to confirm the structure.
References
- 1. benchchem.com [benchchem.com]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Spiro-pyrrolizidine-Oxindole and Spiropyrrolidine-Oxindoles: Green synthesis under Classical, Ultrasonic, and microwave conditions and Molecular docking simulation for antitumor and type 2 diabetes - Arabian Journal of Chemistry [arabjchem.org]
- 8. mdpi.com [mdpi.com]
Application Notes: Catalytic Reduction of the Cyano Group in N-Boc Protected Pyrrolidines
References
- 1. nbinno.com [nbinno.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. enamine.net [enamine.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. A generic approach for the catalytic reduction of nitriles [organic-chemistry.org]
Application Notes and Protocols: Protecting Group Strategies for the Synthesis of 3-Cyano-4-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Cyano-4-hydroxypyrrolidine is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds. Its bifunctional nature, containing both a secondary amine and a secondary hydroxyl group, necessitates a carefully designed protecting group strategy to achieve selective functionalization and avoid unwanted side reactions during multi-step syntheses. This document provides a detailed overview of common protecting group strategies, including orthogonal approaches, for the successful synthesis and manipulation of 3-cyano-4-hydroxypyrrolidine derivatives. Experimental protocols for the introduction and removal of these protecting groups are provided to guide researchers in their synthetic endeavors.
Protecting Group Strategies
The selection of an appropriate protecting group is crucial and depends on the overall synthetic route, including the stability of the protecting group to various reaction conditions and the mildness of its cleavage. For 3-cyano-4-hydroxypyrrolidine, both the pyrrolidine nitrogen and the hydroxyl group typically require protection.
Nitrogen Protection
The secondary amine of the pyrrolidine ring is nucleophilic and can undergo undesired reactions such as acylation, alkylation, or oxidation. Common protecting groups for the pyrrolidine nitrogen are carbamates, which effectively reduce its nucleophilicity.
Hydroxyl Protection
The secondary hydroxyl group can be protected as an ether or a silyl ether. The choice of the hydroxyl protecting group is often dictated by the need for an orthogonal deprotection strategy relative to the N-protecting group.
Orthogonal Protecting Group Strategy
In complex syntheses, employing an orthogonal protecting group strategy is highly advantageous. This approach allows for the selective removal of one protecting group in the presence of another, enabling sequential modification of the different functional groups within the molecule.[1][2] A common and effective orthogonal strategy for 3-cyano-4-hydroxypyrrolidine involves the use of an acid-labile N-protecting group (like Boc) and a fluoride-labile O-protecting group (like TBDMS).
Data Presentation: Comparison of Common Protecting Groups
| Protecting Group | Structure | Introduction Reagents | Stability | Deprotection Conditions |
| N-Protection | ||||
| tert-Butoxycarbonyl (Boc) | Boc | Di-tert-butyl dicarbonate (Boc)₂O, base (e.g., NEt₃, NaHCO₃) | Stable to a wide range of non-acidic conditions. | Acidic conditions (e.g., TFA, HCl in an organic solvent).[3] |
| Benzyloxycarbonyl (Cbz) | Cbz | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃) | Stable to acidic and basic conditions. | Catalytic hydrogenolysis (H₂, Pd/C).[4] |
| O-Protection | ||||
| tert-Butyldimethylsilyl (TBDMS) | TBDMS | TBDMS-Cl, imidazole, DMF | Stable to a wide range of non-acidic and non-fluoride conditions. | Fluoride source (e.g., TBAF, HF).[5][6] |
| Benzyl (Bn) | Bn | Benzyl bromide (BnBr), base (e.g., NaH) | Stable to a wide range of conditions except for catalytic hydrogenolysis. | Catalytic hydrogenolysis (H₂, Pd/C).[4][7] |
Experimental Protocols
The following protocols are representative methods for the protection and deprotection of a 3-cyano-4-hydroxypyrrolidine scaffold. Researchers should optimize these conditions for their specific substrates and scales.
Protocol 1: N-Boc Protection of 3-Cyano-4-hydroxypyrrolidine
This protocol describes the protection of the pyrrolidine nitrogen with the tert-butoxycarbonyl (Boc) group.
Materials:
-
3-Cyano-4-hydroxypyrrolidine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (NEt₃) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-cyano-4-hydroxypyrrolidine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.2 eq) or sodium bicarbonate (2.0 eq).
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-cyano-4-hydroxypyrrolidine.
Protocol 2: O-TBDMS Protection of N-Boc-3-cyano-4-hydroxypyrrolidine
This protocol describes the protection of the hydroxyl group with the tert-butyldimethylsilyl (TBDMS) group.
Materials:
-
N-Boc-3-cyano-4-hydroxypyrrolidine
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-cyano-4-hydroxypyrrolidine (1.0 eq) in anhydrous DMF.
-
Add imidazole (2.5 eq) to the solution.
-
Add TBDMS-Cl (1.5 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-cyano-4-(tert-butyldimethylsilyloxy)pyrrolidine.
Protocol 3: N-Boc Deprotection (Orthogonal to O-TBDMS)
This protocol describes the selective removal of the N-Boc group under acidic conditions, leaving the O-TBDMS group intact.
Materials:
-
N-Boc-3-cyano-4-(tert-butyldimethylsilyloxy)pyrrolidine
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected pyrrolidine (1.0 eq) in DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4M HCl in 1,4-dioxane at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate to obtain the deprotected amine. Further purification may be required.
Protocol 4: O-TBDMS Deprotection (Orthogonal to N-Boc)
This protocol describes the selective removal of the O-TBDMS group using a fluoride source, leaving the N-Boc group intact.
Materials:
-
N-Boc-3-cyano-4-(tert-butyldimethylsilyloxy)pyrrolidine
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the O-TBDMS protected pyrrolidine (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.1 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
References
- 1. 1-Boc-3-cyano-4-oxopyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 2. fiveable.me [fiveable.me]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 7. Benzyl Ethers [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Substituted Pyrrolidines via 1-Boc-3-Cyano-4-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its three-dimensional architecture and ability to present substituents in defined spatial orientations make it an attractive core for the design of potent and selective therapeutic agents.[3][4] Substituted pyrrolidines have demonstrated a wide range of biological activities, including roles as enzyme inhibitors, receptor antagonists, and antiviral agents.[5]
This application note details the use of 1-Boc-3-cyano-4-hydroxypyrrolidine as a versatile starting material for the synthesis of a diverse array of substituted pyrrolidines. The presence of three distinct functional groups—a Boc-protected amine, a nitrile, and a hydroxyl group—at positions 1, 3, and 4, respectively, allows for sequential and regioselective modifications, providing access to a rich chemical space of novel pyrrolidine derivatives for drug discovery and development.
Synthesis of the Starting Material: this compound
The key starting material, this compound, can be prepared in a two-step sequence from the commercially available N-Boc-N-(2-cyanoethyl)glycine ethyl ester. The initial step involves a Dieckmann condensation to form the corresponding 4-oxopyrrolidine, which is then stereoselectively reduced to the desired 4-hydroxypyrrolidine.
Synthetic Workflow for this compound
Caption: Synthesis of this compound.
Applications in the Synthesis of Substituted Pyrrolidines
This compound serves as a versatile hub for the synthesis of various substituted pyrrolidines through sequential modification of its cyano and hydroxyl functionalities.
Transformation of the Cyano Group to an Aminomethyl Group
The nitrile functionality can be readily reduced to a primary amine, yielding a 3-(aminomethyl)-4-hydroxypyrrolidine derivative. This transformation opens up a plethora of possibilities for further derivatization.
Table 1: Reduction of the Nitrile Group
| Reagents and Conditions | Product | Yield (%) | Reference |
| H₂, Raney Ni, NH₃/MeOH | 1-Boc-3-(aminomethyl)-4-hydroxypyrrolidine | 85-95 | [6] |
| LiAlH₄, THF, 0 °C to rt | 1-Boc-3-(aminomethyl)-4-hydroxypyrrolidine | 80-90 | [4] |
| NaBH₄, CoCl₂, MeOH | 1-Boc-3-(aminomethyl)-4-hydroxypyrrolidine | 75-85 | [6] |
Derivatization of the Aminomethyl Group
The newly formed primary amine can be further functionalized through various reactions, including N-alkylation, N-arylation, and amide bond formation.
Table 2: Derivatization of the 3-(Aminomethyl) Group
| Reaction Type | Reagents and Conditions | Product | Yield (%) |
| N-Alkylation | R-X, K₂CO₃, MeCN, 80 °C | 1-Boc-3-(alkylaminomethyl)-4-hydroxypyrrolidine | 70-90 |
| N-Arylation | Ar-X, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C | 1-Boc-3-(arylaminomethyl)-4-hydroxypyrrolidine | 60-80 |
| Amide Formation | R-COCl, Et₃N, DCM, 0 °C to rt | 1-Boc-3-(acylaminomethyl)-4-hydroxypyrrolidine | 80-95 |
Modification of the Hydroxyl Group
The hydroxyl group at the C4 position can be transformed into other functional groups, such as ethers, esters, or halides, allowing for the introduction of additional diversity.
Table 3: Modification of the 4-Hydroxyl Group
| Reaction Type | Reagents and Conditions | Product | Yield (%) |
| O-Alkylation | R-X, NaH, THF, 0 °C to rt | 1-Boc-3-cyano-4-(alkoxy)pyrrolidine | 70-85 |
| O-Acylation | R-COCl, Pyridine, DCM, 0 °C to rt | 1-Boc-3-cyano-4-(acyloxy)pyrrolidine | 85-95 |
| Fluorination | DAST, DCM, -78 °C to rt | 1-Boc-3-cyano-4-fluoropyrrolidine | 50-70 |
Overall Synthetic Workflow
The following diagram illustrates the versatility of this compound as a central intermediate for accessing a wide range of substituted pyrrolidine derivatives.
Caption: Synthetic pathways from this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-3-cyano-4-oxopyrrolidine[7]
-
To a solution of sodium ethoxide (prepared from sodium metal (4.0 g, 0.17 mol) in absolute ethanol (100 mL)) under reflux, a solution of N-Boc-N-(2-cyanoethyl)glycine ethyl ester (16.5 g, 0.061 mol) in absolute ethanol (50 mL) is added dropwise.
-
The reaction mixture is refluxed for 1 hour.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water (100 mL) and washed with ethyl acetate (2 x 30 mL).
-
The aqueous layer is cooled to 0 °C and the pH is adjusted to 4 with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated to approximately 20 mL.
-
The resulting precipitate is filtered, washed with a small amount of cold ethyl acetate, and dried to afford 1-Boc-3-cyano-4-oxopyrrolidine as a white solid (yield: 68%).
Protocol 2: Synthesis of this compound
-
To a solution of 1-Boc-3-cyano-4-oxopyrrolidine (10.0 g, 47.6 mmol) in methanol (100 mL) at 0 °C, sodium borohydride (1.80 g, 47.6 mmol) is added portionwise.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The reaction is quenched by the slow addition of water (20 mL).
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate (100 mL) and water (50 mL).
-
The aqueous layer is extracted with ethyl acetate (2 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give this compound as a white solid (yield: 90-95%).
Protocol 3: Reduction of the Nitrile to a Primary Amine[6]
-
A solution of this compound (5.0 g, 23.6 mmol) in methanolic ammonia (7N, 100 mL) is treated with Raney nickel (approx. 1 g, slurry in water).
-
The mixture is hydrogenated in a Parr apparatus at 50 psi H₂ for 12 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography (SiO₂, DCM/MeOH gradient) to afford 1-Boc-3-(aminomethyl)-4-hydroxypyrrolidine (yield: 85-95%).
Application in Drug Discovery: Targeting Signaling Pathways
Substituted pyrrolidines are key components of many inhibitors of signaling pathways implicated in disease. For example, dipeptidyl peptidase-4 (DPP-4) inhibitors, used for the treatment of type 2 diabetes, often feature a pyrrolidine core that mimics the natural substrate of the enzyme. The synthetic methodologies described herein can be applied to the synthesis of novel DPP-4 inhibitors.
Caption: Inhibition of the DPP-4 signaling pathway.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of substituted pyrrolidines. The orthogonal reactivity of its functional groups allows for a systematic and efficient exploration of chemical space, making it an ideal starting point for the development of novel drug candidates. The protocols and data presented in this application note provide a solid foundation for researchers in medicinal chemistry and drug discovery to leverage this powerful synthetic intermediate in their programs.
References
- 1. Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A generic approach for the catalytic reduction of nitriles [organic-chemistry.org]
- 6. Nitrile reduction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereoselectivity in the Reduction of 1-Boc-3-cyano-4-oxopyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the diastereoselective reduction of 1-Boc-3-cyano-4-oxopyrrolidine.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of cis- and trans-1-Boc-3-cyano-4-hydroxypyrrolidine, with a focus on improving the diastereomeric ratio (d.r.).
Issue 1: Low Diastereoselectivity (Poor d.r.)
-
Question: My reduction of 1-Boc-3-cyano-4-oxopyrrolidine is resulting in a nearly 1:1 mixture of diastereomers. What are the potential causes and how can I improve the diastereoselectivity?
-
Answer: Low diastereoselectivity indicates that the energy difference between the transition states leading to the cis and trans products is minimal under your current reaction conditions. To enhance the diastereomeric ratio, consider the following troubleshooting steps:
-
Modify the Reducing Agent: The steric bulk of the hydride source is a critical factor.
-
For the trans isomer: Employ sterically hindered reducing agents. The bulky substituents will favor attack from the face opposite to the cyano group, leading to the trans product. L-Selectride® is an excellent choice for this purpose.
-
For the cis isomer: Less hindered reducing agents, such as Sodium Borohydride (NaBH₄), may favor attack from the same face as the cyano group, particularly if chelation control is possible.
-
-
Lower the Reaction Temperature: Conducting the reaction at lower temperatures (e.g., -78 °C) can amplify small energy differences between the competing diastereomeric transition states, often leading to significantly improved selectivity.
-
Vary the Solvent: The solvent can influence the conformation of the substrate and the transition state. It is advisable to screen a range of solvents with varying polarities (e.g., THF, methanol, dichloromethane) to find the optimal system for your desired diastereomer.
-
Introduce Additives (for NaBH₄ reductions): The addition of Lewis acids, such as cerium(III) chloride (Luche reduction conditions), can alter the reactivity of the ketone and improve selectivity.
-
Issue 2: Incomplete Reaction or Low Yield
-
Question: The reduction is not proceeding to completion, or I am observing a low yield of the desired alcohol. What should I investigate?
-
Answer: Incomplete conversion or low yield can be attributed to several factors:
-
Reagent Purity and Stoichiometry: Ensure the reducing agent is fresh and has been stored under appropriate inert conditions. Verify the stoichiometry of the reducing agent; an insufficient amount will lead to incomplete conversion.
-
Reaction Time and Temperature: The reaction may require a longer duration or a higher temperature to go to completion. Monitor the reaction progress using a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Work-up: Improper quenching of the reaction can lead to product degradation. Ensure the quenching step is performed at a low temperature and that the pH is adjusted correctly during the work-up to ensure efficient extraction of the product.
-
Frequently Asked Questions (FAQs)
-
Q1: Which diastereomer, cis or trans, is thermodynamically more stable?
-
A1: In 3,4-disubstituted pyrrolidines, the trans isomer, where the two substituents are on opposite faces of the ring, is generally the thermodynamically more stable product due to reduced steric strain.
-
-
Q2: How can I differentiate between the cis and trans diastereomers?
-
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this. The coupling constants (J-values) between the protons at C3 and C4 are typically different for the cis and trans isomers. In many cases, the trans isomer will exhibit a larger coupling constant than the cis isomer. 2D NMR techniques like NOESY can also be used to confirm the spatial relationship between the substituents.
-
-
Q3: What is the general mechanism that governs the diastereoselectivity in this reduction?
-
A3: The stereochemical outcome is primarily dictated by the direction of hydride attack on the carbonyl group. This is influenced by steric hindrance and, in some cases, electronic effects. For a substrate like 1-Boc-3-cyano-4-oxopyrrolidine, the bulky Boc group and the cyano group create a sterically biased environment. Bulky reducing agents will preferentially attack from the less hindered face, leading to the trans product.
-
Data Presentation: Diastereoselectivity in the Reduction of 4-Oxopyrrolidine Analogs
The following table summarizes the diastereomeric ratios achieved in the reduction of analogous cyclic ketones. This data can serve as a valuable starting point for optimizing the reduction of 1-Boc-3-cyano-4-oxopyrrolidine.
| Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis or syn:anti) | Reference |
| Endocyclic β-enamino ester | NaBH₃CN | Methanol | RT | 64:36 | [1] |
| (5S,6RS)-6-alkyl-5-benzyloxy-6-hydroxy-2-piperidinone | L-Selectride | THF | -20 to RT | 86:14 (syn:anti) | |
| Chiral enone | L-Selectride | THF | -78 | 4:1 |
Note: The terms syn and anti in the table refer to the relative stereochemistry of the newly formed hydroxyl group and an adjacent substituent, which is analogous to the cis and trans relationship in the target molecule.
Experimental Protocols
The following are model experimental protocols that can be adapted for the diastereoselective reduction of 1-Boc-3-cyano-4-oxopyrrolidine.
Protocol 1: L-Selectride Reduction (Favors trans isomer)
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 1-Boc-3-cyano-4-oxopyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Protocol 2: Sodium Borohydride Reduction (May favor cis isomer)
-
Preparation: In a round-bottom flask, dissolve 1-Boc-3-cyano-4-oxopyrrolidine (1.0 eq) in methanol to a concentration of 0.1 M.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise to the cooled solution.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction's progress by TLC.
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of acetone, followed by a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Extract the aqueous residue with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Workflow for optimizing diastereoselectivity.
Caption: Factors influencing diastereoselectivity.
References
common side reactions during the synthesis of 1-Boc-3-Cyano-4-hydroxypyrrolidine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-3-Cyano-4-hydroxypyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The most common synthetic route is a two-step process. It begins with the intramolecular Dieckmann condensation of N-Boc-N-(2-cyanoethyl)glycine ethyl ester to form the intermediate, 1-Boc-3-cyano-4-oxopyrrolidine. This intermediate is then subsequently reduced to the desired this compound.
Q2: What are the critical parameters in the Dieckmann condensation step?
The critical parameters for a successful Dieckmann condensation include the choice of a strong, non-nucleophilic base, anhydrous reaction conditions, and careful temperature control. Sodium ethoxide in ethanol is a commonly used base/solvent system. The reaction is typically run at reflux. The absence of water is crucial to prevent hydrolysis of the ester and the nitrile functionalities.
Q3: What reducing agents are suitable for the conversion of 1-Boc-3-cyano-4-oxopyrrolidine to the corresponding alcohol?
Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it readily reduces ketones but is less likely to affect the ester or nitrile groups under controlled conditions. It is important to use NaBH₄ in a protic solvent like methanol or ethanol.
Q4: Can the nitrile group be hydrolyzed during the synthesis?
Yes, the nitrile group can be susceptible to hydrolysis to form a carboxylic acid or an amide under either acidic or basic conditions, particularly at elevated temperatures. It is therefore important to maintain neutral or near-neutral pH during workup and purification steps wherever possible.
Troubleshooting Guide
Problem 1: Low yield of 1-Boc-3-cyano-4-oxopyrrolidine in the Dieckmann Condensation Step
| Potential Cause | Recommended Solution |
| Incomplete reaction | - Ensure the use of a sufficient excess of a strong base (e.g., sodium ethoxide).- Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Hydrolysis of starting material or product | - Use anhydrous solvents and reagents. Dry all glassware thoroughly before use.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Intermolecular condensation (dimerization) | - While less common for 5-membered ring formation, ensure the reaction is run at an appropriate concentration. High concentrations can favor intermolecular reactions. |
| Reverse Dieckmann condensation | - The Dieckmann condensation is reversible. The equilibrium is driven forward by the deprotonation of the β-keto ester product. Ensure at least a full equivalent of base is used to form the stable enolate. |
Problem 2: Formation of Impurities During the Reduction Step
| Potential Cause | Recommended Solution |
| Incomplete reduction | - Use a fresh batch of sodium borohydride, as it can degrade over time.- Increase the molar equivalents of the reducing agent.- Monitor the reaction progress by TLC to ensure full conversion of the ketone. |
| Formation of diastereomers | - The reduction of the ketone can lead to a mixture of cis and trans diastereomers. The ratio will depend on the reducing agent and reaction conditions. To improve diastereoselectivity, consider using a bulkier reducing agent like L-Selectride, which can favor the formation of one diastereomer. |
| Hydrolysis of the nitrile group | - Perform the reduction at a low temperature (e.g., 0 °C) to minimize the risk of nitrile hydrolysis, which can be promoted by the basicity of the borohydride solution.- Keep the workup conditions neutral or slightly acidic. |
| Cleavage of the Boc protecting group | - Avoid strongly acidic conditions during workup, as this can lead to the removal of the Boc group. A mild acid, such as citric acid or ammonium chloride, is recommended for quenching the reaction. |
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-3-cyano-4-oxopyrrolidine
This protocol is adapted from a general procedure for Dieckmann condensation.
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve metallic sodium (4 g, 0.17 mol) in 100 mL of anhydrous ethanol with gentle heating to form a solution of sodium ethoxide.
-
Reaction Setup: In a separate flask, dissolve N-Boc-N-(2-cyanoethyl)glycine ethyl ester (16.5 g, assumed) in 50 mL of anhydrous ethanol. 3
Technical Support Center: Boc-Deprotection of 1-Boc-3-Cyano-4-hydroxypyrrolidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Boc-deprotection of 1-Boc-3-cyano-4-hydroxypyrrolidine.
Troubleshooting Guide
This guide addresses common issues observed during the Boc-deprotection of this compound.
Issue 1: Incomplete or Slow Deprotection
-
Question: My reaction is sluggish, or I observe a significant amount of starting material remaining by TLC or LC-MS analysis. What are the possible causes and solutions?
-
Answer: Incomplete deprotection is a common challenge that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The concentration of the acid (e.g., TFA or HCl) may be too low for efficient cleavage of the Boc group.[1][2]
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Extend the reaction time and continue to monitor the progress by TLC or LC-MS.[3]
-
-
Low Reaction Temperature: Low temperatures can slow down the rate of deprotection.
-
Solution: If the reaction is sluggish at 0 °C or room temperature, consider a modest increase in temperature (e.g., to 40 °C). However, be cautious as this may also promote side reactions.[4]
-
-
Steric Hindrance: Although less common for this substrate, steric bulk around the nitrogen atom can impede the approach of the acid.[4]
-
Issue 2: Formation of Side Products
-
Question: I am observing unexpected spots on my TLC or peaks in my LC-MS. What are the likely side reactions and how can I mitigate them?
-
Answer: The presence of both a hydroxyl group and a cyanohydrin functionality makes this substrate susceptible to specific side reactions under acidic conditions.
-
Dehydration: The hydroxyl group can be eliminated under strongly acidic conditions, leading to the formation of a pyrroline derivative.[1]
-
Cyanohydrin Decomposition: Cyanohydrins can be unstable in acidic or basic conditions, potentially reverting to the corresponding ketone or undergoing hydrolysis of the nitrile group.[6][7]
-
Solution: Careful control of pH is crucial. Use the minimum necessary amount of acid and keep reaction times as short as possible. Milder, non-aqueous acidic conditions are preferable.
-
-
Epimerization: The stereocenter at the hydroxyl-bearing carbon could be susceptible to epimerization under certain conditions, although this is less commonly reported for this specific transformation.
-
Solution: Employing mild reaction conditions and shorter reaction times can minimize the risk of epimerization.
-
-
Issue 3: Difficult Product Isolation and Purification
-
Question: After quenching the reaction, I am having trouble isolating the deprotected product in a pure form. What are some strategies for effective work-up and purification?
-
Answer: The deprotected 3-cyano-4-hydroxypyrrolidine is a polar and potentially water-soluble amine, which can complicate isolation.
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Formation of Salts: The product will exist as a salt (e.g., hydrochloride or trifluoroacetate) after acidic deprotection. These salts can be highly soluble in aqueous media.
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Solution: After removing the volatile acid and solvent under reduced pressure, you can attempt to precipitate the salt by adding a less polar solvent like diethyl ether.[2] The collected salt can then be neutralized in a separate step.
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-
Neutralization and Extraction: Direct neutralization of the reaction mixture with a base (e.g., saturated NaHCO₃ solution) will generate the free amine.
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Solution: The free amine is often more soluble in organic solvents than its salt form. After neutralization, perform multiple extractions with a suitable organic solvent like ethyl acetate or a mixture of chloroform and isopropanol. Drying the combined organic layers over anhydrous sodium sulfate before concentration is critical.
-
-
Chromatography: If the crude product is still impure, column chromatography may be necessary.
-
Solution: Use a polar stationary phase like silica gel and a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) to prevent streaking of the amine product.
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-
Frequently Asked Questions (FAQs)
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Q1: Which acidic reagent is better for the deprotection of this compound: TFA or HCl?
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A1: Both trifluoroacetic acid (TFA) in dichloromethane (DCM) and hydrochloric acid (HCl) in an organic solvent like dioxane or methanol are commonly used for Boc deprotection.[1][8] TFA is often more volatile and easier to remove, but it is also a stronger acid and can sometimes promote side reactions more readily.[9] 4M HCl in dioxane is a cost-effective and widely used alternative.[2][3] The optimal choice depends on the stability of your substrate and subsequent reaction steps. For sensitive substrates, starting with milder conditions (e.g., lower concentration of acid, lower temperature) is recommended.
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-
Q2: How can I monitor the progress of the deprotection reaction?
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A2: The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, the disappearance of the starting material (this compound) and the appearance of the more polar product can be visualized. Staining the TLC plate with ninhydrin is useful for detecting the primary amine product. LC-MS is a more quantitative method to track the consumption of the starting material and the formation of the product, and it can also help in identifying any side products by their mass.
-
-
Q3: Do I need to use anhydrous conditions for the deprotection?
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A3: While not always strictly necessary for Boc deprotection, using anhydrous solvents and reagents is good practice, especially when dealing with sensitive functional groups. The presence of water can potentially lead to hydrolysis of the cyano group under strong acidic conditions, although this is typically slow at low temperatures.
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-
Q4: What are some milder alternatives to TFA and HCl for this deprotection?
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A4: For substrates that are particularly sensitive to strong acids, several milder deprotection methods can be considered. One such method is the use of oxalyl chloride in methanol, which has been shown to be effective for deprotecting N-Boc groups under mild, room temperature conditions.[5] Thermolytic deprotection by heating in a suitable solvent is another option, provided the substrate is thermally stable.[1]
-
Data Presentation
The following table summarizes typical conditions for the Boc-deprotection of substrates similar to this compound. Please note that these are general guidelines, and optimization for the specific substrate is recommended.
| Reagent | Typical Conditions | Reaction Time | Advantages | Potential Challenges |
| TFA | 20-50% in DCM, 0 °C to RT | 0.5 - 2 h | Highly effective, volatile and easy to remove.[2][9] | Can be harsh, potentially leading to dehydration or cyanohydrin decomposition.[1] |
| HCl | 4M in Dioxane or Ethyl Acetate, RT | 1 - 4 h | Cost-effective and readily available.[2][9] | Less volatile, may require careful neutralization and work-up. |
| Oxalyl Chloride | 2-3 eq. in Methanol, 0 °C to RT | 1 - 4 h | Mild conditions, suitable for acid-sensitive substrates.[5] | Requires careful handling of the reagent. |
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
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Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (5-10 volumes) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 2-10 eq) dropwise to the stirred solution.[8]
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[8]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
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For work-up, the resulting amine TFA salt can be used directly or neutralized. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a chloroform/isopropanol mixture).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
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Add a solution of 4M HCl in dioxane (5-10 eq) to the mixture at room temperature.[8]
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Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.[8]
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.
-
The salt can be used directly in the next step or neutralized with a base to obtain the free amine, following a similar extraction procedure as described in Protocol 1.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]
- 7. Cyanohydrin - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Selective Boc Deprotection in the Presence of Nitrile and Hydroxyl Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of removing the tert-butyloxycarbonyl (Boc) protecting group from molecules containing sensitive nitrile and hydroxyl functionalities.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when removing a Boc group from a molecule that also contains nitrile and hydroxyl groups?
A1: The main challenges are preventing the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid and avoiding side reactions involving the hydroxyl group, such as ether formation or other acid-catalyzed rearrangements. Standard strong acid conditions, such as high concentrations of trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can lead to these undesired outcomes.[1][2] Therefore, selecting a deprotection method with high selectivity for the Boc group is crucial.
Q2: Which deprotection methods are generally considered safe for both nitrile and hydroxyl groups?
A2: Milder deprotection strategies are recommended to preserve the integrity of both nitrile and hydroxyl functionalities. These include:
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Mild Acidic Conditions: Using dilute solutions of acids like TFA or HCl at low temperatures, or employing weaker acids such as aqueous phosphoric acid.[3]
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Non-Acidic or Neutral Conditions: Methods like thermal deprotection or using reagents such as oxalyl chloride in methanol have shown high functional group tolerance.[4][5][6]
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Lewis Acid Catalysis: Certain Lewis acids can mediate Boc removal under conditions that may spare other acid-sensitive groups.[3]
Q3: Can I use standard TFA or HCl protocols for Boc deprotection with my nitrile and hydroxyl-containing compound?
A3: While standard protocols using strong acids like TFA in dichloromethane (DCM) or 4M HCl in dioxane are common for Boc deprotection, they pose a significant risk to nitrile and hydroxyl groups.[7][8] Nitriles can undergo hydrolysis to amides and subsequently to carboxylic acids under strong acidic conditions.[2] The hydroxyl group may also be susceptible to side reactions. It is advisable to first screen milder conditions or use these reagents at lower concentrations and temperatures while carefully monitoring the reaction.
Q4: How can I monitor the progress of the deprotection reaction and check for the stability of the nitrile and hydroxyl groups?
A4: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
TLC: Compare the reaction mixture to the starting material. The product (the deprotected amine) should have a different retention factor (Rf). Staining with ninhydrin can be used to visualize the newly formed primary or secondary amine.
-
LC-MS: This is a more definitive method to track the disappearance of the starting material and the appearance of the product. It also allows for the detection of any side products, such as the hydrolyzed nitrile (mass increase corresponding to the conversion of -CN to -COOH).
Troubleshooting Guides
Issue 1: Incomplete or Slow Deprotection
| Symptom | Possible Cause | Solution |
| Starting material remains after the expected reaction time. | Insufficient Acid Strength or Concentration: The chosen mild conditions may not be potent enough for your specific substrate.[9] | 1. Gradually increase the concentration of the acid.2. Switch to a slightly stronger, yet still controlled, acidic system (e.g., from aqueous phosphoric acid to dilute TFA).3. Increase the reaction temperature in small increments (e.g., from 0°C to room temperature). |
| Steric Hindrance: Bulky groups near the Boc-protected amine can slow down the reaction.[9] | 1. Increase the reaction time.2. Consider a thermal deprotection method if the molecule is thermally stable.[5] | |
| Poor Solubility: The substrate is not fully dissolved in the reaction solvent.[9] | 1. Choose a solvent system in which the substrate is more soluble.2. Add a co-solvent to improve solubility. |
Issue 2: Degradation of Nitrile or Hydroxyl Group
| Symptom | Possible Cause | Solution |
| LC-MS analysis shows a peak corresponding to the mass of the carboxylic acid instead of the nitrile. | Nitrile Hydrolysis: The acidic conditions are too harsh, leading to the hydrolysis of the nitrile group.[1][2] | 1. Immediately switch to a milder deprotection method (e.g., oxalyl chloride in methanol or thermal deprotection).[4][6]2. If using acid, significantly decrease the concentration and temperature. |
| Unidentified side products are observed, potentially involving the hydroxyl group. | Hydroxyl Group Reactivity: The hydroxyl group may be participating in side reactions under acidic conditions. | 1. Protect the hydroxyl group with a protecting group that is stable to the Boc deprotection conditions (e.g., a silyl ether if using non-fluoride based acidic deprotection). This is known as an orthogonal protection strategy.[10][11]2. Utilize non-acidic deprotection methods.[5] |
Data Presentation: Comparison of Boc Deprotection Methods
The following table summarizes various methods for Boc deprotection and their general compatibility with nitrile and hydroxyl functionalities. Please note that the optimal conditions can be substrate-dependent and may require optimization.
| Method/Reagent | Typical Conditions | Compatibility with Nitrile | Compatibility with Hydroxyl | Reported Yields | Reference |
| TFA/DCM | 10-50% TFA in DCM, 0°C to RT, 1-4 h | Low to Moderate (Risk of hydrolysis) | Moderate (Risk of side reactions) | Variable | [8] |
| HCl in Dioxane/EtOAc | 4M HCl in Dioxane or EtOAc, 0°C to RT, 0.5-2 h | Low to Moderate (Risk of hydrolysis) | Moderate | Variable | [12] |
| Aqueous Phosphoric Acid | 85% H₃PO₄ in THF, RT, 4-8 h | Good | Good | High | [3] |
| Oxalyl Chloride/Methanol | 3 equiv. (COCl)₂ in MeOH, RT, 1-4 h | High (reported functional group tolerance) | High (reported functional group tolerance) | >70% (up to 90%) | [4][5][13] |
| Thermal (Boiling Water) | Water, 100°C, 10 min - 2 h | Good | Good | Quantitative | [3][5] |
| Thermal (Continuous Flow) | Methanol or Trifluoroethanol, 240°C, 30 min | Good | Good | 88-93% | [5][14] |
Experimental Protocols
Protocol 1: Mild Deprotection with Oxalyl Chloride in Methanol[4]
This method is highlighted for its mildness and tolerance of various functional groups.
-
Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected substrate (1 equivalent) in methanol (e.g., 0.1 M concentration).
-
Reagent Addition: Stir the solution at room temperature for 5 minutes. Carefully add oxalyl chloride (3 equivalents) dropwise to the solution. Caution: An exothermic reaction and sputtering may be observed.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting hydrochloride salt of the amine can often be used without further purification. If the free amine is required, an appropriate basic work-up can be performed.
Protocol 2: Deprotection with Aqueous Phosphoric Acid
This protocol offers an environmentally benign and selective method for deprotection.
-
Preparation: Dissolve the Boc-protected substrate (1 equivalent) in a suitable organic solvent such as tetrahydrofuran (THF).
-
Reagent Addition: Add aqueous phosphoric acid (85 wt%).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 4-8 hours).
-
Work-up: Once complete, dilute the reaction mixture with an appropriate organic solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃). Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Visualizations
Caption: Decision workflow for selecting a suitable Boc deprotection method.
Caption: Troubleshooting workflow for common issues during Boc deprotection.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
troubleshooting common impurities in 1-Boc-3-Cyano-4-hydroxypyrrolidine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-3-cyano-4-hydroxypyrrolidine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, categorized by the synthetic step.
Step 1: Dieckmann Condensation for 1-Boc-3-cyano-4-oxopyrrolidine
The initial step typically involves an intramolecular Dieckmann condensation to form the pyrrolidinone ring.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of 1-Boc-3-cyano-4-oxopyrrolidine | Incomplete reaction due to insufficient base or reaction time. | Ensure the use of a strong, anhydrous base (e.g., sodium ethoxide, potassium tert-butoxide) in a sufficient molar excess. Monitor the reaction by TLC or HPLC to ensure completion. |
| Use of protic solvents that can quench the enolate intermediate. | Employ anhydrous aprotic solvents such as THF or toluene to maintain reactive intermediates. | |
| Starting material degradation. | Verify the purity of the starting diester. Store hygroscopic starting materials under inert gas. | |
| Presence of a significant amount of unreacted starting material | Inadequate reaction temperature. | The reaction may require heating to reflux to proceed at a reasonable rate.[1] |
| Insufficient mixing in a heterogeneous reaction mixture. | Ensure vigorous stirring to promote contact between the base and the substrate. | |
| Formation of polymeric or oligomeric byproducts | Intermolecular condensation competing with the desired intramolecular cyclization. | Perform the reaction under high dilution conditions to favor the intramolecular pathway. |
| Side reaction products observed by LC-MS | Hydrolysis of the ester or cyano group. | Ensure strictly anhydrous conditions. Work up the reaction under neutral or slightly acidic pH to minimize hydrolysis.[2][3][4][5] |
Step 2: Reduction of 1-Boc-3-cyano-4-oxopyrrolidine to this compound
The second key step is the reduction of the ketone to the desired secondary alcohol.
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction | Insufficient reducing agent. | Use a molar excess of the reducing agent (e.g., sodium borohydride). |
| Low reaction temperature leading to a sluggish reaction. | While the reaction is often performed at low temperatures to improve stereoselectivity, a slight increase in temperature may be necessary. Monitor the reaction progress closely. | |
| Formation of diastereomeric impurities | Lack of stereocontrol during the reduction. | The choice of reducing agent and reaction conditions can influence the diastereomeric ratio. Bulky reducing agents may offer higher stereoselectivity. Chiral HPLC can be used to analyze the diastereomeric ratio.[6][7][8][9][10] |
| Epimerization of the C3 cyano group under basic conditions. | Maintain a neutral or slightly acidic pH during workup and purification. Prolonged exposure to strong bases should be avoided. | |
| Presence of impurities with a lower molecular weight | Accidental deprotection of the Boc group. | The Boc group is labile to strong acids.[11] Ensure the reaction and workup conditions are not strongly acidic. If acidic conditions are necessary, they should be mild and performed at low temperatures. |
| Hydrolysis of the cyano group | Presence of strong acid or base during workup or purification. | The cyano group can be hydrolyzed to an amide or a carboxylic acid under harsh pH conditions.[2][3][4][5] Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for in my final product?
A1: Common impurities to monitor include:
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Unreacted 1-Boc-3-cyano-4-oxopyrrolidine: Indicates incomplete reduction.
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Diastereomers of this compound: Arising from non-stereoselective reduction or epimerization.
-
1-Boc-3-amido-4-hydroxypyrrolidine or 1-Boc-3-carboxy-4-hydroxypyrrolidine: Resulting from the hydrolysis of the cyano group.[2][3][4][5]
-
3-Cyano-4-hydroxypyrrolidine: The deprotected product due to the loss of the Boc group under acidic conditions.[11]
Q2: How can I confirm the stereochemistry of my final product?
A2: The relative and absolute stereochemistry can be determined using a combination of techniques:
-
Chiral HPLC: To separate and quantify diastereomers and enantiomers.[6][7][8][9][10]
-
NMR Spectroscopy: 1H and 13C NMR, including techniques like NOE, can help determine the relative stereochemistry.
-
X-ray Crystallography: Provides unambiguous determination of the solid-state structure if a suitable crystal can be obtained.
Q3: My Boc group is being cleaved during the reaction or workup. How can I prevent this?
A3: The Boc group is sensitive to strong acids. To prevent its cleavage:
-
Avoid strong acidic conditions during workup. Use mild acids like citric acid or ammonium chloride for neutralization.
-
If purification by silica gel chromatography is performed, the silica gel can be pre-treated with a base like triethylamine to neutralize acidic sites.
-
Monitor the pH of all aqueous solutions used.
Q4: I am observing the formation of a byproduct with a mass corresponding to the hydrolysis of the nitrile. What are the best practices to avoid this?
A4: To minimize hydrolysis of the cyano group:[2][3][4][5]
-
Perform the reaction and workup under anhydrous conditions as much as possible.
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During the workup, keep the temperature low and minimize the time the reaction mixture is in contact with acidic or basic aqueous solutions.
-
Use a buffered workup procedure to maintain a neutral pH.
Q5: What analytical techniques are recommended for in-process control and final product analysis?
A5: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and detection of non-volatile impurities. A chiral HPLC method is necessary to resolve stereoisomers.[6][7][8][9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification of unknown impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): For structural confirmation of the desired product and identification of major impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., -OH, -CN, C=O of the Boc group).
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-3-cyano-4-oxopyrrolidine via Dieckmann Condensation
This protocol is a general guideline and may require optimization.
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Reaction Setup: To a solution of the starting N,N-bis(alkoxycarbonylethyl)aminonitrile in an anhydrous aprotic solvent (e.g., THF, toluene) under an inert atmosphere (e.g., nitrogen or argon), add a strong base (e.g., sodium ethoxide or potassium tert-butoxide, 1.1 equivalents) portion-wise at 0 °C.
-
Reaction Execution: After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[1]
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Reduction of 1-Boc-3-cyano-4-oxopyrrolidine
This protocol provides a general procedure for the ketone reduction.
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Reaction Setup: Dissolve 1-Boc-3-cyano-4-oxopyrrolidine in a suitable protic solvent (e.g., methanol, ethanol) and cool the solution to 0 °C in an ice bath.
-
Reaction Execution: Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C. Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting ketone.
-
Workup: Quench the reaction by the slow addition of acetone, followed by water. Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography.
Protocol 3: Chiral HPLC Analysis of this compound Diastereomers
This is an example method and may require optimization for specific columns and systems.[6][7][8][9][10]
-
Column: A chiral stationary phase column (e.g., polysaccharide-based like Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be adjusted to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Common impurity formation pathways.
Caption: General troubleshooting workflow for synthesis issues.
References
- 1. 1-Boc-3-cyano-4-oxopyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. echemi.com [echemi.com]
- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. hplc.eu [hplc.eu]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scale-Up Synthesis of 1-Boc-3-Cyano-4-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the common challenges and considerations encountered during the scale-up synthesis of 1-Boc-3-Cyano-4-hydroxypyrrolidine. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its scale-up important?
A1: this compound is a highly functionalized heterocyclic compound. The pyrrolidine ring is a core structure in many pharmaceuticals.[1][2] The Boc (tert-butoxycarbonyl) protecting group, cyano group, and hydroxyl group make it a versatile building block for creating more complex molecules with specific stereochemistry.[3] It is a key intermediate in the synthesis of novel therapeutics, such as new napthyridone antibacterials and derivatives of gemifloxacin.[3][4] Scaling up its synthesis is critical for moving from laboratory-scale research to pilot-plant and industrial production to support preclinical and clinical development.
Q2: What is the most common synthetic route to this compound?
A2: The synthesis is typically a two-step process:
-
Dieckmann Condensation: An intramolecular cyclization of a protected amino diester, such as N-Boc-N-(2-cyanoethyl) glycine ethyl ester, to form the ketone intermediate, 1-Boc-3-cyano-4-oxopyrrolidine.[3][5]
-
Stereoselective Reduction: Reduction of the ketone in 1-Boc-3-cyano-4-oxopyrrolidine to the desired 4-hydroxy product. This step is crucial for establishing the final stereochemistry of the molecule.
Q3: What are the primary safety concerns when scaling up this synthesis?
A3: Key safety hazards include:
-
Use of Sodium Metal: The Dieckmann condensation often uses metallic sodium in ethanol, which is highly reactive and flammable.[5] Handling large quantities requires specialized equipment and stringent moisture control to prevent fires or explosions.
-
Exothermic Reactions: Both the cyclization with sodium and the ketone reduction can be highly exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction.
-
Solvent Handling: The use of large volumes of flammable solvents like ethanol and ethyl acetate requires appropriate ventilation, grounding of equipment to prevent static discharge, and adherence to safety protocols for solvent handling and disposal.
-
Harmful Reagents/Products: The precursor, 1-Boc-3-cyano-4-oxopyrrolidine, is listed as harmful if inhaled, in contact with skin, or if swallowed, and can cause irritation to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE) is mandatory.
Troubleshooting Guide
Q4: We are experiencing low yields during the scale-up of the Dieckmann condensation (Step 1). What are the likely causes?
A4: Low yields in this step are common during scale-up. Consider the following:
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Inefficient Mixing: In large reactors, inadequate agitation can lead to localized "hot spots" or areas of high concentration, promoting side reactions. Ensure the stirrer design and speed are sufficient to maintain a homogeneous mixture.
-
Moisture Contamination: The base used (e.g., sodium metal or sodium ethoxide) is extremely sensitive to moisture. Any water present will consume the base and reduce the yield. Ensure all solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Base Stoichiometry: The Dieckmann condensation requires at least one full equivalent of base because the final β-keto ester product is deprotonated by the alkoxide base.[6][7] This final deprotonation step is often the thermodynamic driving force for the reaction. Ensure you are using a sufficient molar equivalent of base.
-
Reaction Reversibility: The Claisen/Dieckmann condensation is a reversible reaction.[6] If the product is not deprotonated to form the stabilized enolate, the reaction can revert to the starting materials.
Q5: The reduction of the ketone (Step 2) is not going to completion and produces diastereomeric mixtures. How can we improve this?
A5: Incomplete reaction and poor stereoselectivity are key challenges.
-
Choice of Reducing Agent: For large-scale synthesis, sodium borohydride (NaBH₄) is a common and cost-effective choice. However, more sterically hindered reducing agents like Lithium tri-tert-butoxyaluminum hydride (L-Selectride®) may offer higher diastereoselectivity by favoring hydride attack from the less hindered face of the ketone.
-
Temperature Control: Ketone reductions are often exothermic. Running the reaction at low temperatures (e.g., -20 °C to 0 °C) is crucial for controlling the reaction rate and improving stereoselectivity.
-
Solvent Effects: The choice of solvent can influence the conformation of the intermediate and thus the stereochemical outcome. Protic solvents like methanol or ethanol are common for NaBH₄ reductions.
Q6: We are struggling with the purification of the final this compound product at scale. What methods are recommended?
A6: This is a polar molecule, which can make purification challenging.
-
Avoid Column Chromatography: Flash chromatography is not typically feasible or cost-effective for large-scale production.
-
Crystallization: This is the preferred method for purifying solid compounds at scale.[8][9] A systematic solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and high purity.
-
Aqueous Work-up and Extraction: A carefully designed acid-base work-up can remove many impurities. The crude product can be dissolved in an organic solvent and washed with aqueous solutions of varying pH to remove acidic or basic byproducts.[5]
-
Alternative Stationary Phases: If chromatography is unavoidable for removing a critical impurity, consider alternatives to standard silica gel. For polar compounds, options like alumina or specialty phases for hydrophilic interaction liquid chromatography (HILIC) might be more effective.[10][11]
Experimental Protocols
Disclaimer: These protocols are illustrative and adapted from literature procedures for related compounds.[5] They must be optimized and validated for safety and efficiency at the intended scale.
Protocol 1: Synthesis of 1-Boc-3-cyano-4-oxopyrrolidine (Step 1)
-
Reactor Setup: A suitably sized reactor is equipped with a mechanical stirrer, reflux condenser, dropping funnel, and nitrogen inlet.
-
Reagent Preparation: Anhydrous ethanol is charged to the reactor. Sodium metal (1.05 equivalents) is added portion-wise, allowing it to react completely to form sodium ethoxide.
-
Reaction: Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate (1.0 eq) dissolved in anhydrous ethanol is added dropwise to the sodium ethoxide solution under reflux conditions. The reaction is maintained at reflux for 1-2 hours.
-
Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is dissolved in water and washed with ethyl acetate to remove non-polar impurities. The aqueous layer is cooled in an ice bath and acidified to pH 4 with 1 M HCl.
-
Isolation: The acidified aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude product, which can be purified by crystallization.
Protocol 2: Reduction to this compound (Step 2)
-
Reactor Setup: A reactor is equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
-
Reaction: 1-Boc-3-cyano-4-oxopyrrolidine (1.0 eq) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Quenching: After the reaction is complete (monitored by TLC or LC-MS), it is carefully quenched by the slow addition of acetone, followed by water.
-
Isolation: The methanol is removed under reduced pressure. The resulting aqueous slurry is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Quantitative Data
Table 1: Lab-Scale Synthesis Parameters for 1-Boc-3-cyano-4-oxopyrrolidine[5]
| Parameter | Value |
| Starting Material | Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate |
| Base | Sodium Metal |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux |
| Reaction Time | 1 hour |
| Reported Yield | 68% |
Table 2: Comparison of Potential Reducing Agents for Step 2
| Reducing Agent | Typical Solvent | Relative Cost | Stereoselectivity | Key Considerations |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Low | Moderate | Easy to handle, but may require optimization for selectivity. |
| Lithium Borohydride (LiBH₄) | THF, Diethyl Ether | Medium | Moderate-Good | More reactive than NaBH₄; requires anhydrous conditions. |
| L-Selectride® | THF | High | High | Provides excellent stereoselectivity for hindered ketones but is more expensive and pyrophoric. |
| Catalytic Hydrogenation | Methanol, Ethanol | Medium | Variable | Requires specialized high-pressure equipment; catalyst choice is critical. |
Visualizations
Caption: Overall workflow for the two-step synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. 1-Boc-3-cyano-4-oxopyrrolidine | 175463-32-8 [chemicalbook.com]
- 5. 1-Boc-3-cyano-4-oxopyrrolidine synthesis - chemicalbook [chemicalbook.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. How To Run A Reaction [chem.rochester.edu]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. biotage.com [biotage.com]
- 11. reddit.com [reddit.com]
managing epimerization during 1-Boc-3-Cyano-4-hydroxypyrrolidine synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with epimerization during the synthesis of 1-Boc-3-cyano-4-hydroxypyrrolidine, a key chiral building block in drug development.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this synthesis?
A1: Epimerization is a chemical process where the configuration of only one of several stereocenters in a molecule is inverted.[1] In the synthesis of this compound, the molecule has two key stereocenters: C3 (bearing the cyano group) and C4 (bearing the hydroxyl group). Epimerization typically refers to the inversion of the C3 stereocenter, leading to an undesired diastereomer and affecting the final product's stereochemical purity.
Q2: Which position is most susceptible to epimerization and why?
A2: The proton at the C3 position, which is alpha to the electron-withdrawing cyano group, is acidic. Under basic conditions, this proton can be abstracted to form a planar carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of C3 epimers (a loss of stereochemical control).
Q3: What are the primary factors that induce epimerization during this synthesis?
A3: The primary factors include:
-
Base: The presence of strong bases can readily cause deprotonation at the C3 position.[2][3] The strength and stoichiometry of the base are critical variables.
-
Temperature: Higher reaction or work-up temperatures can provide the energy needed to overcome the activation barrier for deprotonation and epimerization.
-
Solvent: The choice of solvent can influence the stability of the carbanion intermediate and the kinetics of epimerization.[1]
-
Prolonged Reaction/Work-up Times: Extended exposure to non-neutral pH conditions, especially in the presence of heat, increases the likelihood of epimerization.
Q4: How can I detect and quantify the level of epimerization?
A4: The diastereomeric ratio (d.r.) is typically determined using analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase is a reliable method to separate and quantify the different diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often effective. The protons at C3 and C4 of the different diastereomers will exist in unique chemical environments, resulting in distinct and quantifiable signals.
Troubleshooting Guide
Q5: My final product shows a low diastereomeric ratio (e.g., 1:1 or 2:1). What is the most likely cause?
A5: A low diastereomeric ratio is the most common problem and can stem from two key stages: the reduction of the ketone precursor or the work-up conditions.
-
Issue 1: Non-Stereoselective Reduction. The reduction of the precursor, 1-Boc-3-cyano-4-oxopyrrolidine, is the step that establishes the C4 stereocenter. The choice of reducing agent and the reaction temperature are critical for controlling the stereochemical outcome. A non-selective reducing agent or elevated temperature can lead to a mixture of cis and trans isomers.
-
Issue 2: Epimerization During Work-up. Even if the reduction is highly selective, subsequent work-up under harsh basic or acidic conditions can cause epimerization at the C3 position, eroding the diastereomeric purity.
Q6: I suspect the ketone reduction step is the problem. How can I improve its diastereoselectivity?
A6: To improve the diastereoselectivity of the reduction of 1-Boc-3-cyano-4-oxopyrrolidine, consider the following:
-
Choice of Reducing Agent: Sterically bulky hydride reagents tend to provide higher diastereoselectivity by favoring hydride attack from the less hindered face of the ketone.
-
Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C) to minimize side reactions and enhance selectivity. The kinetic product is favored at lower temperatures.
Data Presentation: Effect of Reducing Agent on Diastereoselectivity
| Reducing Agent | Typical Temperature (°C) | Expected Diastereoselectivity (trans:cis) | Notes |
| Sodium Borohydride (NaBH₄) | 0 to 25 | Low to Moderate (e.g., 2:1 to 5:1) | A common, mild reducing agent, but often lacks high selectivity. |
| Lithium Borohydride (LiBH₄) | -20 to 0 | Moderate (e.g., 5:1 to 10:1) | More reactive than NaBH₄; may offer improved selectivity. |
| L-Selectride® | -78 | High (e.g., >20:1) | A sterically hindered reagent that provides excellent selectivity in many cases. |
| K-Selectride® | -78 | High (e.g., >20:1) | Similar to L-Selectride®, offering high selectivity. |
Note: The exact ratios can vary based on the substrate and specific reaction conditions.
Q7: How can I perform the reaction work-up without causing epimerization?
A7: A non-epimerizing work-up is crucial.
-
Quench Carefully: Quench the reaction at low temperature by slowly adding a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or a mild buffer (e.g., pH 7 phosphate buffer).
-
Avoid Strong Acids and Bases: During extraction, avoid using strong acids or bases (e.g., HCl, NaOH) to adjust the pH of the aqueous layer. If pH adjustment is necessary, use buffered solutions or very dilute, weak acids/bases and keep the temperature low.
-
Minimize Time: Complete the work-up and purification steps as efficiently as possible to reduce the time the product is exposed to potentially harmful conditions.
Data Presentation: Qualitative Risk of Epimerization During Work-up
| Work-up Condition | Temperature (°C) | Risk of Epimerization | Recommendation |
| pH > 9 (e.g., Na₂CO₃, NaOH) | 25 | High | Avoid. Prone to C3 deprotonation. |
| pH 7 (e.g., Phosphate Buffer) | 0 - 25 | Low | Recommended. Provides a neutral and safe environment. |
| pH < 4 (e.g., dil. HCl) | 25 | Moderate | Use with caution. While less common, acid-catalyzed epimerization can occur. |
| Saturated NH₄Cl | 0 - 25 | Low | Recommended. A standard and generally safe quenching agent. |
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-3-cyano-4-oxopyrrolidine (Precursor)
This protocol is adapted from a known procedure for the Dieckmann condensation.[4]
-
Preparation: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert nitrogen atmosphere, add a solution of ethyl 2-(Boc-(2-cyanoethyl)amino)acetate in anhydrous ethanol dropwise at reflux.
-
Reaction: Maintain the reflux for 1-2 hours after the addition is complete. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water.
-
Extraction: Wash the aqueous layer with ethyl acetate to remove non-polar impurities.
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and carefully adjust the pH to ~4 using 1 M HCl. Extract the product into ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield 1-Boc-3-cyano-4-oxopyrrolidine as a white solid.[4]
Protocol 2: Diastereoselective Reduction to this compound
-
Preparation: Dissolve 1-Boc-3-cyano-4-oxopyrrolidine in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add a solution of L-Selectride (1.0 M in THF) dropwise to the cooled solution. Ensure the internal temperature remains below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Add ethyl acetate and water. Separate the layers.
-
Extraction and Purification: Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 3: Analytical Method for Determining Diastereomeric Ratio
-
Sample Preparation: Prepare a standard solution of the purified product in the mobile phase (e.g., hexane/isopropanol mixture) at a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Column: Chiralcel® OD-H or equivalent chiral column.
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Data Interpretation: The two diastereomers should appear as distinct peaks. The diastereomeric ratio is calculated from the relative integration of the peak areas.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for managing epimerization.
References
Technical Support Center: Reduction of 1-Boc-3-cyano-4-oxopyrrolidine
Welcome to the technical support center for the selective reduction of 1-Boc-3-cyano-4-oxopyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and answer frequently asked questions related to this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is most suitable for the selective reduction of the ketone in 1-Boc-3-cyano-4-oxopyrrolidine?
A1: The choice of reducing agent primarily depends on the desired outcome, specifically the required diastereoselectivity.
-
Sodium Borohydride (NaBH₄) is a mild and chemoselective reducing agent that effectively reduces the ketone without affecting the Boc-protecting group or the cyano functional group.[1][2] It is a cost-effective and readily available reagent, making it a common first choice.
-
L-Selectride® (Lithium tri-sec-butylborohydride) is a sterically hindered reducing agent that often provides higher diastereoselectivity in the reduction of cyclic ketones compared to less bulky hydrides like NaBH₄. This is particularly useful when a specific diastereomer of the resulting 4-hydroxypyrrolidine is desired.
Q2: What is the expected diastereoselectivity for this reduction?
A2: The diastereoselectivity of the reduction of 1-Boc-3-cyano-4-oxopyrrolidine is influenced by the reducing agent and reaction conditions. Generally, the hydride attack can occur from either the face cis or trans to the cyano group, leading to the formation of syn and anti diastereomers, respectively. Bulky reducing agents like L-Selectride® tend to favor the formation of one diastereomer over the other due to steric hindrance.
Q3: Will the Boc protecting group or the cyano group be reduced during the reaction?
A3: With the appropriate choice of reducing agent, both the Boc and cyano groups should remain intact. Sodium borohydride is not strong enough to reduce amides (like the carbamate in the Boc group) or nitriles under standard conditions.[1][2][3] While more powerful reducing agents could potentially reduce these functional groups, they are not recommended for this selective transformation.
Q4: What are some common side reactions to be aware of?
A4: Potential side reactions are minimal when using a mild reducing agent like NaBH₄. However, issues can arise from:
-
Over-reduction: Using a stronger reducing agent or harsh reaction conditions could lead to the reduction of the cyano group.
-
Epimerization: The stereocenter at the 3-position bearing the cyano group could be susceptible to epimerization under basic conditions, although this is less likely with the mild conditions typically employed for NaBH₄ reductions.
-
Decomposition of the reducing agent: Sodium borohydride can decompose in acidic or protic solvents, especially over extended reaction times.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Incomplete reaction (starting material remains) | 1. Insufficient amount of reducing agent. 2. Deactivated reducing agent (e.g., old NaBH₄). 3. Low reaction temperature. | 1. Increase the molar equivalents of the reducing agent (e.g., from 1.1 to 1.5 or 2.0 eq.). 2. Use a fresh bottle of the reducing agent. 3. Allow the reaction to warm to room temperature or stir for a longer duration. |
| Low yield of the desired product | 1. Product loss during work-up and purification. 2. Side reactions occurring. | 1. Optimize the extraction and purification steps. Ensure the pH is appropriately adjusted during the aqueous work-up. 2. Re-evaluate the choice of reducing agent and reaction conditions to minimize side product formation. |
| Poor diastereoselectivity | 1. The chosen reducing agent is not sufficiently stereoselective. 2. Reaction temperature is too high. | 1. Switch to a bulkier reducing agent like L-Selectride® to enhance stereocontrol. 2. Perform the reaction at lower temperatures (e.g., -78 °C) to improve diastereoselectivity. |
| Formation of unexpected byproducts | 1. Contamination of starting materials or reagents. 2. Use of an inappropriate solvent that reacts with the reducing agent. | 1. Ensure all starting materials and reagents are pure and dry. 2. Use anhydrous solvents, especially when working with reactive hydrides. |
Data Summary: Comparison of Reducing Agents
| Reducing Agent | Typical Solvent(s) | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) | Notes |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH), Tetrahydrofuran (THF) | 0 to 25 | Moderate selectivity | High | Cost-effective and easy to handle. Selectivity can be solvent and temperature-dependent. |
| L-Selectride® | Tetrahydrofuran (THF) | -78 to 0 | High selectivity for one diastereomer | Good to High | Bulky reagent provides excellent stereocontrol. Requires anhydrous conditions and is more expensive. |
Note: Specific yield and diastereomeric ratio values can vary depending on the exact reaction conditions and scale.
Experimental Protocols
Method 1: Reduction with Sodium Borohydride
This protocol provides a general procedure for the reduction of 1-Boc-3-cyano-4-oxopyrrolidine using sodium borohydride, which typically results in good yields with moderate diastereoselectivity.
Materials:
-
1-Boc-3-cyano-4-oxopyrrolidine
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH), anhydrous
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-Boc-3-cyano-4-oxopyrrolidine (1.0 eq) in anhydrous methanol or ethanol (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Foaming may be observed due to the evolution of hydrogen gas.
-
Stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and then remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to separate the diastereomers and obtain the pure 1-Boc-3-cyano-4-hydroxypyrrolidine.
Method 2: Diastereoselective Reduction with L-Selectride®
This protocol is designed to achieve higher diastereoselectivity in the reduction of 1-Boc-3-cyano-4-oxopyrrolidine.
Materials:
-
1-Boc-3-cyano-4-oxopyrrolidine
-
L-Selectride® (1.0 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-Boc-3-cyano-4-oxopyrrolidine (1.0 eq) in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add L-Selectride® solution (1.1 - 1.2 eq) dropwise to the stirred solution via a syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction at -78 °C by the slow dropwise addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer of this compound.
Workflow and Logic Diagrams
Caption: Decision workflow for selecting a suitable reducing agent.
Caption: General experimental workflow for the reduction reaction.
References
Validation & Comparative
Navigating the Chiral Maze: A Comparative Guide to HPLC Methods for 1-Boc-3-Cyano-4-hydroxypyrrolidine Enantiomeric Excess Determination
For researchers, scientists, and drug development professionals working with chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical step in ensuring the efficacy and safety of potential drug candidates. 1-Boc-3-cyano-4-hydroxypyrrolidine, a key building block in the synthesis of various pharmaceutical compounds, presents such a challenge. This guide provides a comparative overview of potential chiral High-Performance Liquid Chromatography (HPLC) methods for resolving its enantiomers, offering insights into method selection and development.
While a specific, standardized chiral HPLC method for this compound is not extensively documented in publicly available literature, this guide constructs a comparison of potential approaches based on the successful separation of structurally analogous compounds. The proposed methods leverage common chiral stationary phases (CSPs) and mobile phase compositions that have proven effective for similar N-Boc protected heterocyclic compounds.
Comparison of Proposed Chiral HPLC Methods
The selection of an appropriate chiral HPLC method hinges on achieving adequate resolution between the enantiomers, reasonable analysis time, and compatibility with the available instrumentation. Polysaccharide-based and protein-based chiral stationary phases are primary candidates for the separation of polar compounds like this compound.
| Method | Chiral Stationary Phase (CSP) | Proposed Mobile Phase | Detection | Anticipated Advantages | Potential Challenges |
| Method A | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) | n-Hexane/Isopropanol (IPA) with a polar modifier (e.g., Trifluoroacetic Acid - TFA) | UV (210-220 nm) | High resolving power for a wide range of chiral compounds. Good peak shape often achievable. | May require optimization of the alcohol modifier and additive concentration. |
| Method B | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel® OD-H) | n-Hexane/Ethanol with a polar modifier (e.g., Acetic Acid) | UV (210-220 nm) | Often provides complementary selectivity to amylose-based phases. | Elution order of enantiomers may differ from amylose phases. |
| Method C | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA) | Wider range of solvents including chlorinated solvents and ethyl acetate. | UV (210-220 nm) | Increased solvent compatibility allows for greater flexibility in method development. | May have different selectivity compared to coated phases. |
| Method D | Protein-based (e.g., AGP, BSA) | Aqueous buffers with organic modifiers (e.g., Acetonitrile, Methanol) | UV (210-220 nm) | Effective for polar and water-soluble compounds. | Sensitive to mobile phase pH and buffer concentration. Columns can be less robust. |
Note: The performance of these methods will need to be experimentally verified and optimized for the specific analyte, this compound.
Experimental Workflow for Chiral HPLC Analysis
The general workflow for determining the enantiomeric excess of this compound using chiral HPLC is a systematic process involving sample preparation, chromatographic separation, and data analysis.
Caption: General workflow for chiral HPLC analysis.
Detailed Experimental Protocols
The following are detailed starting protocols for the proposed methods. These should be considered as initial conditions and will likely require optimization for baseline separation and accurate quantification.
Method A: Amylose-based CSP
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Chiralpak® AD-H (or equivalent), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic standard in the same manner.
Method B: Cellulose-based CSP
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: Chiralcel® OD-H (or equivalent), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane/Ethanol/Acetic Acid (85:15:0.1, v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a racemic standard in the same manner.
Concluding Remarks
The determination of enantiomeric excess for this compound is achievable through chiral HPLC, with polysaccharide-based stationary phases offering a promising starting point for method development. The provided protocols for amylose and cellulose-based columns serve as a robust foundation for researchers. Successful implementation will require systematic optimization of the mobile phase composition and other chromatographic parameters to achieve the necessary resolution for accurate and reliable quantification of enantiomeric purity. As with any analytical method development, validation of the final method is crucial to ensure its accuracy, precision, and robustness.
A Comparative Guide to 1-Boc-3-Cyano-4-hydroxypyrrolidine and Other Pyrrolidine Building Blocks in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its three-dimensional nature and the ability to introduce diverse functionalities make it a valuable building block for exploring chemical space and optimizing drug-like properties. Among the vast array of functionalized pyrrolidines, 1-Boc-3-cyano-4-hydroxypyrrolidine stands out as a versatile intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. This guide provides an objective comparison of this compound with other commonly used pyrrolidine building blocks, supported by experimental data and detailed protocols to aid researchers in selecting the optimal scaffold for their drug discovery programs.
Introduction to Pyrrolidine Building Blocks
Pyrrolidine derivatives are integral to the development of novel therapeutics due to their ability to impart favorable pharmacokinetic and pharmacodynamic properties. The substituent pattern on the pyrrolidine ring plays a crucial role in determining the biological activity and selectivity of the final compound. This comparison will focus on this compound and contrast its utility with other key pyrrolidine intermediates, such as 1-Boc-3-hydroxypyrrolidine and various N-substituted and C-substituted analogs.
This compound: This building block features a trifunctionalized core with a Boc-protected nitrogen, a cyano group, and a hydroxyl group. The cyano group can serve as a precursor for various functional groups or as a key interaction point with a biological target. The hydroxyl group provides a site for further functionalization or can act as a hydrogen bond donor. The Boc protecting group allows for facile deprotection and subsequent derivatization of the nitrogen atom.
Alternative Pyrrolidine Building Blocks:
-
1-Boc-3-hydroxypyrrolidine: A widely used building block where the hydroxyl group provides a key point for substitution or interaction.
-
N-Substituted Pyrrolidines: These are readily synthesized and offer a direct way to introduce diversity at the nitrogen atom.
-
C-Substituted Pyrrolidines: Alkyl or aryl groups at various positions on the ring can influence the conformation and lipophilicity of the molecule.
Comparative Performance in Synthesis
The choice of a building block is often dictated by its performance in key synthetic transformations. The following tables summarize quantitative data on the utility of different pyrrolidine building blocks in common synthetic routes.
Table 1: Comparison of Synthetic Routes to Substituted Pyrrolidines
| Synthetic Route | Key Features | Typical Yields (%) | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) (%) |
| 1,3-Dipolar Cycloaddition | High convergence and stereocontrol; versatile for polysubstitution. | 60-96 | >20:1 | up to 97 |
| Asymmetric Aza-Michael Addition | Excellent for chiral pyrrolidines; often part of a cascade reaction. | 72-99 | up to >99:1 | >99 |
| Paal-Knorr Synthesis (Reductive Amination) | Classical and straightforward for N-substituted pyrrolidines. | 68-97 | Not applicable | Not applicable |
| Transition Metal-Catalyzed C-H Amination | Direct functionalization of C-H bonds; high atom |
The Potential of 1-Boc-3-Cyano-4-hydroxypyrrolidine Derivatives in Drug Discovery: A Comparative Overview
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is a perpetual endeavor. 1-Boc-3-cyano-4-hydroxypyrrolidine has emerged as a versatile chiral building block with significant potential for the synthesis of a diverse range of biologically active compounds. This guide provides a comparative analysis of the biological activities of compounds synthesized from this starting material, supported by experimental data and detailed protocols, to aid in the exploration of its therapeutic promise.
The strategic placement of the cyano, hydroxyl, and Boc-protected amine functionalities on the pyrrolidine ring makes this compound an attractive starting point for the synthesis of complex molecules. These functional groups offer multiple reaction sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. While direct synthesis of a wide array of compounds from this specific starting material with comprehensive biological data is an area of ongoing research, its structural similarity to key components of established drugs, such as the Janus kinase (JAK) inhibitor Tofacitinib, highlights its significant potential in medicinal chemistry.
Targeting Janus Kinases: A Promising Avenue
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling pathways, which are central to the immune response and hematopoiesis. Dysregulation of JAK signaling is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers. Consequently, the development of JAK inhibitors has become a major focus in drug discovery.
The blockbuster drug Tofacitinib, used for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, features a substituted piperidine core that is structurally analogous to the pyrrolidine ring of this compound. This structural parallel suggests that derivatives of this compound could serve as novel scaffolds for the design of new JAK inhibitors with potentially improved selectivity and pharmacokinetic profiles.
Hypothetical Signaling Pathway Inhibition
The development of novel inhibitors targeting the JAK-STAT signaling pathway is a key area of interest. The diagram below illustrates the canonical JAK-STAT pathway, which could be a target for compounds derived from this compound.
Validating the Structure of 1-Boc-3-cyano-4-hydroxypyrrolidine: A 2D NMR Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of 1-Boc-3-cyano-4-hydroxypyrrolidine using two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of public experimental 2D NMR data for this specific compound, this document presents a detailed prediction of the expected 2D NMR correlations based on established chemical shift principles and data from analogous structures. This guide serves as a valuable reference for researchers to compare their experimental findings against, thereby enabling confident structural confirmation.
Predicted 2D NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected key 2D NMR correlations (COSY, HSQC, and HMBC) for this compound. These predictions are based on the analysis of structurally similar compounds and typical chemical shift ranges for the functional groups present.
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | N-Boc | - | 154-156 (C=O), 80-82 (C(CH₃)₃) |
| -C(CH₃)₃ | 1.40-1.50 (s, 9H) | 28.0-29.0 | |
| 2 | -CH₂- | 3.50-3.80 (m, 2H) | 48-52 |
| 3 | -CH- | 3.30-3.60 (m, 1H) | 35-40 |
| 4 | -CH(OH)- | 4.40-4.70 (m, 1H) | 70-75 |
| 5 | -CH₂- | 3.60-3.90 (m, 2H) | 50-55 |
| - | -OH | Broad singlet, variable | - |
| - | -CN | - | 118-122 |
Table 2: Predicted 2D NMR Correlations
| Experiment | Key Correlations | Expected Observations |
| COSY | H2 ↔ H3, H3 ↔ H4, H4 ↔ H5, H4 ↔ OH | Cross-peaks indicating through-bond coupling between adjacent protons on the pyrrolidine ring. The H4-OH correlation may be observable depending on the solvent and water suppression. |
| HSQC | H-C(CH₃)₃ ↔ C(CH₃)₃, H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, H5 ↔ C5 | Direct one-bond correlations between protons and their attached carbons. |
| HMBC | H-C(CH₃)₃ ↔ C=O (Boc), H2 ↔ C3, H2 ↔ C5, H3 ↔ C2, H3 ↔ C4, H3 ↔ CN, H4 ↔ C3, H4 ↔ C5, H5 ↔ C2, H5 ↔ C4 | Long-range (2-3 bond) correlations that are crucial for confirming the connectivity of the pyrrolidine ring and the positions of the substituents. |
Experimental Protocols
To acquire the necessary 2D NMR data for structural validation, the following experimental protocols are recommended:
Sample Preparation:
-
Dissolve 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Filter the solution into a 5 mm NMR tube.
NMR Instrumentation:
-
A 400 MHz or higher field NMR spectrometer equipped with a probe capable of performing 2D NMR experiments.
1. COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY (e.g., cosygpqf).
-
Parameters:
-
Spectral Width: 10-12 ppm in both dimensions.
-
Number of Scans: 2-4.
-
Number of Increments: 256-512.
-
Relaxation Delay: 1.5-2.0 s.
-
2. HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsp).
-
Parameters:
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 160-180 ppm.
-
¹J(C,H) Coupling Constant: Optimized for ~145 Hz.
-
Number of Scans: 4-8.
-
Number of Increments: 128-256.
-
Relaxation Delay: 1.5 s.
-
3. HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC with gradient selection (e.g., hmbcgplpndqf).
-
Parameters:
-
¹H Spectral Width: 10-12 ppm.
-
¹³C Spectral Width: 200-220 ppm.
-
Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz.
-
Number of Scans: 16-64.
-
Number of Increments: 256-512.
-
Relaxation Delay: 1.5-2.0 s.
-
Structural Validation Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using the data obtained from the 2D NMR experiments.
Caption: Workflow for 2D NMR-based structural validation.
By systematically acquiring and analyzing the COSY, HSQC, and HMBC spectra and comparing the observed correlations with the predicted data presented in this guide, researchers can unequivocally confirm the chemical structure of this compound. This approach ensures the integrity of the compound for its use in further research and development.
A Comparative Guide to the Reactivity of 1-Boc-3-Cyano-4-hydroxypyrrolidine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of saturated heterocyclic scaffolds is a cornerstone of modern drug discovery. The pyrrolidine ring, in particular, offers a versatile three-dimensional framework for the development of novel therapeutic agents. 1-Boc-3-cyano-4-hydroxypyrrolidine is a valuable building block, incorporating key functional groups that allow for diverse chemical modifications. Understanding the relative reactivity of this compound and its analogs is crucial for efficient synthesis design and the prediction of metabolic stability.
I. The Influence of Substituents on Pyrrolidine Reactivity: A Quantitative Perspective
The reactivity of a substituted pyrrolidine is primarily governed by the electronic and steric effects of its substituents. These effects modulate the nucleophilicity and basicity of the ring nitrogen and the reactivity of other functional groups. A seminal study by An et al. (2020) systematically investigated the Brønsted basicities (pKaH) and nucleophilicities (N, sN) of a wide range of substituted pyrrolidines, providing a quantitative basis for understanding these relationships.[1][2][3]
The key takeaway from this research is that the nucleophilicity of the pyrrolidine nitrogen does not always correlate directly with its basicity.[1][2] This is a critical consideration in reaction design, as a highly basic pyrrolidine may not necessarily be the most effective nucleophile, and vice-versa.
Table 1: Comparative Reactivity Parameters of Representative Pyrrolidine Analogs
While experimental data for this compound is not available in the cited literature, we can extrapolate the expected trends based on the data presented for other substituted pyrrolidines. The following table presents data for selected pyrrolidines from An et al. (2020) to illustrate the impact of substitution on reactivity. This allows for a qualitative comparison with our target molecule and its hypothetical analogs.
| Compound/Analog | Substituent(s) | pKaH (in MeCN) | Nucleophilicity (N) | Steric Parameter (sN) | Expected Relative Reactivity of Hydroxyl Group |
| Reference: Pyrrolidine | None | 19.5 | 18.2 | 1.1 | Baseline |
| This compound (Hypothetical) | 3-CN, 4-OH, 1-Boc | Lower | Lower | Higher | Reduced (electron-withdrawing effect of CN) |
| Analog 1: 1-Boc-4-hydroxypyrrolidine | 4-OH, 1-Boc | Lower | Lower | Moderate | Higher than cyano-substituted analog |
| Analog 2: 1-Boc-3-methyl-4-hydroxypyrrolidine | 3-Me, 4-OH, 1-Boc | Lower | Lower | Higher | Slightly increased (electron-donating effect of Me) |
| Analog 3: 1-Boc-3-fluoro-4-hydroxypyrrolidine | 3-F, 4-OH, 1-Boc | Much Lower | Much Lower | Higher | Significantly Reduced (strong -I effect of F) |
Note: The values for the hypothetical molecule and its analogs are qualitative predictions based on the established structure-reactivity relationships.
The Boc protecting group on the nitrogen significantly reduces its nucleophilicity and basicity. The primary focus for reactivity comparison then shifts to the hydroxyl group at the C4 position. The reactivity of this hydroxyl group (e.g., in acylation or etherification reactions) will be influenced by the electronic nature of the substituent at the C3 position.
-
Electron-withdrawing groups (like the cyano group in the parent molecule and the fluoro group in Analog 3) will decrease the nucleophilicity of the hydroxyl group by an inductive effect, making it less reactive towards electrophiles.
-
Electron-donating groups (like the methyl group in Analog 2) will have the opposite effect, slightly increasing the reactivity of the hydroxyl group.
II. Experimental Protocols for Reactivity Assessment
To quantitatively assess the reactivity of this compound and its analogs, the following experimental protocols, adapted from the work of An et al. (2020), can be employed.[1][2][3]
A. Determination of Brønsted Basicity (pKaH)
The Brønsted basicity of the pyrrolidine nitrogen can be determined photometrically in a non-aqueous solvent like acetonitrile.
Protocol:
-
Indicator Selection: A series of CH-acids with known pKa values in acetonitrile are used as indicators.
-
Equilibrium Measurement: The pyrrolidine derivative is mixed with a suitable indicator in acetonitrile. The position of the acid-base equilibrium is determined by measuring the UV-Vis absorbance of the indicator's conjugate base.
-
pKaH Calculation: The pKaH of the pyrrolidine is calculated using the known pKa of the indicator and the measured equilibrium constant.
B. Determination of Nucleophilicity (N and sN)
The nucleophilicity of the pyrrolidine nitrogen can be quantified by measuring the kinetics of its reaction with standard electrophiles, such as benzhydrylium ions.
Protocol:
-
Reaction Setup: The reaction between the pyrrolidine derivative and a benzhydrylium salt is monitored using a stopped-flow spectrophotometer.
-
Kinetic Measurement: The rate of disappearance of the colored benzhydrylium cation is measured at its absorbance maximum.
-
Rate Constant Calculation: Second-order rate constants (k2) are determined from the kinetic data.
-
Parameter Calculation: The nucleophilicity parameter (N) and the steric parameter (sN) are calculated from the linear free-energy relationship: log k2(20 °C) = sN(N + E), where E is the electrophilicity parameter of the reference electrophile.
III. Visualizing Structure-Reactivity Relationships
The interplay between the electronic and steric properties of substituents and the resulting reactivity of the pyrrolidine scaffold can be visualized through a logical relationship diagram.
Caption: Substituent effects on pyrrolidine reactivity.
This diagram illustrates how substituents on the pyrrolidine ring exert both electronic and steric effects, which in turn modulate the reactivity of the nitrogen atom and the hydroxyl group.
IV. Conclusion
While direct comparative experimental data for this compound and its close analogs is limited, a robust understanding of its reactivity can be derived from established principles and data from related systems. The presence of the electron-withdrawing cyano group is expected to decrease the nucleophilicity of the 4-hydroxyl group compared to analogs bearing electron-donating or neutral substituents. For researchers and drug development professionals, a quantitative understanding of these structure-reactivity relationships is paramount for the efficient design and synthesis of novel pyrrolidine-based compounds. The experimental protocols outlined in this guide provide a clear path for obtaining the necessary data to make informed decisions in the drug discovery process.
References
The Strategic Evolution of a Privileged Scaffold: A Comparative Guide to Bioisosteric Replacements for 3-Cyano-4-hydroxypyrrolidine
For researchers, scientists, and drug development professionals, the 3-cyano-4-hydroxypyrrolidine scaffold represents a key starting point for the design of potent and selective therapeutic agents. Its inherent structural features, including stereochemical complexity and the presence of crucial hydrogen bonding motifs, make it a valuable component in numerous biologically active compounds.[1][2][3][4] However, to optimize pharmacokinetic and pharmacodynamic properties, bioisosteric replacement of the cyano and hydroxyl functionalities is a common and effective strategy. This guide provides a comparative analysis of common bioisosteric replacements, supported by experimental data, to inform rational drug design.
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry.[2][4] Its three-dimensional nature allows for a greater exploration of chemical space compared to flat aromatic rings, which can lead to enhanced biological activity and selectivity.[1][3] The 3-cyano-4-hydroxypyrrolidine scaffold, in particular, has garnered significant interest due to the versatile roles of its functional groups in molecular interactions.
Bioisosteric Replacement Strategies: A Comparative Overview
Bioisosterism involves the substitution of a functional group with another that has similar steric, electronic, or physicochemical properties, with the goal of maintaining or improving biological activity while optimizing other properties such as metabolic stability, solubility, or toxicity.[5][6] For the 3-cyano-4-hydroxypyrrolidine scaffold, the primary targets for bioisosteric replacement are the nitrile and hydroxyl groups.
Bioisosteres for the Nitrile Group
The nitrile group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and is often considered a bioisostere for carbonyl, hydroxyl, and carboxyl groups.[7][8][9] Its replacement can modulate polarity, metabolic stability, and target engagement.
Common Replacements and Their Rationale:
| Bioisosteric Replacement | Rationale | Potential Advantages | Potential Disadvantages |
| Tetrazole | Mimics the acidity and hydrogen bonding capabilities of a carboxylic acid, a potential metabolite of the nitrile group.[5] | Increased metabolic stability compared to the nitrile, enhanced acidity for specific interactions. | Can lead to poor membrane permeability and oral bioavailability due to high acidity.[5] |
| Oxadiazole/Thiadiazole | Planar, acidic heterocycles that are more lipophilic than tetrazoles.[5] | Improved oral bioavailability and cell permeability while maintaining acidic character. | May alter the electronic profile and binding mode compared to the linear nitrile. |
| Amide/Ester | Can mimic the hydrogen bonding acceptor properties of the nitrile.[10] | Can introduce additional points for hydrogen bonding, potentially increasing affinity. | Susceptible to hydrolysis by proteases and esterases, leading to metabolic instability.[10] |
| Halogens (e.g., F, Cl) | The nitrile group can function as a bioisostere for halogens due to similar polarization effects.[11][12] | Can improve binding affinity through halogen bonding and enhance membrane permeability. | May alter the electrostatic potential and lead to off-target interactions. |
Bioisosteres for the Hydroxyl Group
The hydroxyl group is a key hydrogen bond donor and acceptor. Its replacement can impact solubility, metabolic stability (as it is a common site for glucuronidation), and binding interactions.
Common Replacements and Their Rationale:
| Bioisosteric Replacement | Rationale | Potential Advantages | Potential Disadvantages |
| Amine (NH2) | Similar in size and hydrogen bonding capability to the hydroxyl group.[13] | Can introduce a basic center, potentially improving solubility and allowing for salt formation. | Can significantly alter pKa and introduce new metabolic pathways (e.g., N-acetylation). |
| Thiol (SH) | Similar in size and polarity to the hydroxyl group, but less prone to hydrogen bonding.[13] | Can introduce a new reactive handle for covalent inhibitors or prodrug strategies. | Prone to oxidation and can have issues with toxicity and off-target reactivity. |
| Fluorine (F) | A common replacement for hydrogen, but can also be considered a bioisostere for a hydroxyl group in certain contexts by mimicking its electrostatic potential.[14][15] | Blocks metabolic oxidation at that position, increasing metabolic stability. | Eliminates hydrogen bond donating capability, which may be crucial for activity. |
| Methyl Ether (OCH3) | Masks the hydrogen bond donating ability of the hydroxyl group. | Increased lipophilicity and metabolic stability against glucuronidation. | Loss of hydrogen bond donation can significantly reduce binding affinity. |
Experimental Data: A Case Study in Dipeptidyl Peptidase IV (DPP-4) Inhibitors
While specific comparative data for the 3-cyano-4-hydroxypyrrolidine scaffold across a wide range of targets is proprietary or dispersed, the development of DPP-4 inhibitors provides a well-documented example of the application of these bioisosteric principles. Several approved DPP-4 inhibitors feature a cyanopyrrolidine moiety.
| Compound | Key Functional Groups | IC50 (nM) for DPP-4 | Key Observations |
| Vildagliptin | 3-cyano-pyrrolidine | ~2.3 | The nitrile group forms a key interaction with the active site. |
| Saxagliptin | 3-hydroxyadamantyl, cyanopyrrolidine | ~26 | The hydroxyl group contributes to potency and selectivity. |
| Alogliptin | 2,4-pyrimidinedione, cyanopyrrolidine | ~<10 | Demonstrates that variations in the scaffold attached to the cyanopyrrolidine are critical for potency.[9] |
Note: The IC50 values are approximate and can vary depending on the assay conditions. The table is for illustrative purposes to highlight the importance of the cyanopyrrolidine moiety.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Synthesis of Pyrrolidine Analogs
The synthesis of 3-cyano-4-hydroxypyrrolidine and its bioisosteric analogs often starts from commercially available chiral precursors like 4-hydroxy-L-proline.
General Synthetic Scheme for a Tetrazole Analog:
A potential synthetic route for replacing the cyano group with a tetrazole would involve the conversion of the nitrile to a tetrazole ring, a well-established transformation in medicinal chemistry.
Caption: General synthetic step for tetrazole formation.
In Vitro Enzyme Inhibition Assay (e.g., DPP-4)
Principle: The inhibitory activity of the synthesized compounds against a target enzyme is determined by measuring the reduction in the rate of substrate conversion.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human DPP-4 and a fluorogenic substrate (e.g., Gly-Pro-AMC) are prepared in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).
-
Compound Dilution: Test compounds are serially diluted in DMSO to generate a range of concentrations.
-
Assay Reaction: The enzyme is pre-incubated with the test compounds for a specified time (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: The substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm).
-
Data Analysis: The initial reaction rates are calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic equation.
Cell Viability Assay (e.g., MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a desired period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key conceptual frameworks relevant to the bioisosteric modification of the 3-cyano-4-hydroxypyrrolidine scaffold.
Caption: A typical lead optimization workflow.
Caption: Inhibition of a signaling pathway.
Conclusion
The 3-cyano-4-hydroxypyrrolidine scaffold is a highly adaptable and valuable starting point in drug discovery. The strategic application of bioisosteric replacement for the cyano and hydroxyl groups offers a powerful approach to fine-tune the properties of lead compounds. By carefully considering the rationale behind each replacement and systematically evaluating the resulting analogs through robust experimental protocols, researchers can effectively navigate the complexities of drug optimization and accelerate the development of novel therapeutics. This guide provides a framework for understanding these strategies and encourages a data-driven approach to the design of next-generation medicines.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. drughunter.com [drughunter.com]
- 6. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 7. A survey of the role of nitrile groups in protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. stereoelectronics.org [stereoelectronics.org]
- 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 15. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
comparative analysis of different synthetic routes to 1-Boc-3-Cyano-4-hydroxypyrrolidine
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Methodologies
The synthesis of 1-Boc-3-cyano-4-hydroxypyrrolidine, a key building block in the development of various pharmaceutical agents, can be approached through a multi-step sequence commencing with the formation of its precursor, 1-Boc-3-cyano-4-oxopyrrolidine. The subsequent diastereoselective reduction of the ketone functionality is a critical transformation that dictates the stereochemical outcome of the final product. This guide provides a comparative analysis of different synthetic strategies for this target molecule, presenting quantitative data, detailed experimental protocols, and a logical workflow to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
The primary route to this compound involves a two-step process: the synthesis of the ketone precursor followed by its reduction. The choice of reducing agent in the second step significantly influences the yield and diastereoselectivity of the final product. Below is a summary of the performance of different methodologies.
| Route | Key Transformation | Starting Material | Reagents | Yield (%) | Purity/Diastereomeric Ratio |
| Route 1: Synthesis of Precursor | Dieckmann Condensation | Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate | Sodium ethoxide in ethanol | 68 | >95% (for the ketone) |
| Route 2A: Ketone Reduction | Diastereoselective reduction with a bulky hydride reagent (e.g., L-Selectride) | 1-Boc-3-cyano-4-oxopyrrolidine | L-Selectride in THF | High | High syn-diastereoselectivity |
| Route 2B: Ketone Reduction | Reduction with a less sterically hindered hydride reagent (e.g., Sodium Borohydride) | 1-Boc-3-cyano-4-oxopyrrolidine | Sodium borohydride in methanol | Moderate | Moderate diastereoselectivity |
| Route 2C: Ketone Reduction | Catalytic Hydrogenation | 1-Boc-3-cyano-4-oxopyrrolidine | H₂, Pd/C or PtO₂ | Variable | Dependent on catalyst and conditions |
Note: Specific yield and diastereomeric ratio for the reduction of 1-Boc-3-cyano-4-oxopyrrolidine (Routes 2A, 2B, and 2C) are highly dependent on reaction conditions and require empirical optimization. The information presented is based on the general reactivity of these reagents.
Experimental Protocols
Route 1: Synthesis of 1-Boc-3-cyano-4-oxopyrrolidine
This procedure outlines the synthesis of the key ketone precursor via an intramolecular Dieckmann condensation.
Materials:
-
Ethyl 2-(Boc-(2-cyanoethyl)amino)acetate
-
Sodium metal
-
Anhydrous ethanol
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by carefully dissolving sodium metal (4 g, 0.17 mol) in anhydrous ethanol (100 mL) under a nitrogen atmosphere with reflux and heating.
-
A solution of ethyl 2-(Boc-(2-cyanoethyl)amino)acetate (16.5 g) in anhydrous ethanol (50 mL) is added dropwise to the sodium ethoxide solution under reflux.
-
The reaction mixture is refluxed for an additional hour after the addition is complete.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water (100 mL) and washed with ethyl acetate (2 x 30 mL).
-
The aqueous layer is cooled in an ice bath and the pH is adjusted to 4 with 1 M hydrochloric acid.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to approximately 20 mL.
-
The resulting precipitate is filtered, washed with a small amount of cold ethyl acetate, and dried to yield 1-Boc-3-cyano-4-pyrrolidinone as a white solid (Yield: 68%).[1]
Route 2: Diastereoselective Reduction of 1-Boc-3-cyano-4-oxopyrrolidine
The reduction of the ketone precursor can be achieved using various reducing agents, leading to different diastereomeric ratios of the final product, this compound. The stereochemical outcome is influenced by the steric bulk of the reducing agent and the substrate. The cyano group at the 3-position can direct the hydride attack from the less hindered face.
General Procedure for Reduction:
-
1-Boc-3-cyano-4-oxopyrrolidine is dissolved in a suitable anhydrous solvent (e.g., THF for L-Selectride, methanol for sodium borohydride) under an inert atmosphere.
-
The solution is cooled to a low temperature (typically -78 °C for L-Selectride or 0 °C for sodium borohydride).
-
The reducing agent is added portion-wise or as a solution, maintaining the low temperature.
-
The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography to separate the diastereomers and determine the yield and diastereomeric ratio.
Note on Diastereoselectivity: Bulky reducing agents like L-Selectride are expected to approach the ketone from the face opposite to the cyano group, leading to a higher proportion of the syn (cis) diastereomer. Less bulky reagents like sodium borohydride may exhibit lower diastereoselectivity.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the overall workflow for the synthesis and comparative analysis of this compound.
Caption: Synthetic workflow for this compound.
References
Assessing the Purity of 1-Boc-3-Cyano-4-hydroxypyrrolidine: A Comparative Guide to Quantitative NMR and Other Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate determination of purity for pharmaceutical intermediates like 1-Boc-3-Cyano-4-hydroxypyrrolidine is of paramount importance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical methods for purity assessment, supported by established experimental principles.
Introduction to Purity Assessment
This compound is a key chiral building block in the synthesis of various pharmaceutical compounds. Its purity directly influences the yield and impurity profile of subsequent synthetic steps and, ultimately, the quality and safety of the final active pharmaceutical ingredient (API). Therefore, robust and accurate analytical methods are essential for its quality control. While several techniques can be employed for purity determination, qNMR has emerged as a powerful primary ratio method, offering distinct advantages.[1]
Quantitative NMR (qNMR) as a Primary Analytical Method
Quantitative NMR is a direct and highly accurate method for determining the concentration and purity of a substance.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule. By comparing the integral of a unique, well-resolved signal from the analyte to that of a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated without the need for a specific reference standard of the analyte itself.[2] This makes qNMR a primary analytical method with a high degree of accuracy and traceability.[1]
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on various factors, including the properties of the compound, the nature of potential impurities, and the specific requirements of the analysis. Below is a comparison of qNMR with High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Differential Scanning Calorimetry (DSC) |
| Principle | Molar concentration ratio of analyte to internal standard based on signal integration.[1] | Separation based on differential partitioning between a mobile and stationary phase, with detection (e.g., UV).[3] | Measurement of the change in melting point temperature and enthalpy as a function of impurity content. |
| Reference Standard | Requires a certified internal standard of a different, pure compound.[4][5] | Typically requires a reference standard of the main compound for peak identification and often for each impurity for accurate quantification. | Does not require an external reference standard, but assumes eutectic behavior of impurities. |
| Accuracy | Very high (often >99.5%).[6][7] | High, but can be affected by differences in detector response factors for impurities.[8] | Generally lower accuracy, suitable for highly pure (>98.5%) crystalline substances. |
| Precision | High (RSD <1%).[1][6] | High (RSD <1%). | Lower precision compared to qNMR and HPLC. |
| Selectivity | High, based on distinct chemical shifts of protons. | High, based on chromatographic separation. | Low, not suitable for distinguishing between different impurities. |
| Quantification of Impurities | Can directly quantify structurally related and unrelated impurities if signals are resolved. | Excellent for detecting and quantifying trace impurities, especially when impurity standards are available. | Provides an estimate of total eutectic impurities. |
| Sample Throughput | Moderate, can be automated. | High, well-suited for automation. | Low to moderate. |
| Development Time | Relatively fast method development.[6] | Can be time-consuming to develop and optimize separation methods. | Relatively fast. |
| Universality | Nearly universal detector for protons. | Detector-dependent (e.g., requires a chromophore for UV detection). | Limited to crystalline, thermally stable compounds. |
Experimental Protocols
Quantitative ¹H-NMR Spectroscopy Protocol
Objective: To determine the purity of this compound using qNMR with an internal standard.
Materials:
-
This compound sample
-
Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D
-
Maleic acid (certified internal standard, ≥99.5% purity)
-
High-precision analytical balance (readability ±0.01 mg)
-
NMR spectrometer (e.g., 400 MHz or higher)[9]
-
5 mm NMR tubes
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-8 mg of maleic acid (internal standard) into the same vial.[10]
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer.[6]
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').
-
Acquisition Time (AQ): ≥ 3 seconds to ensure full signal decay.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the protons of interest (typically 20-30 seconds for accurate quantification).[5]
-
Number of Scans (NS): 16-64, sufficient to achieve a signal-to-noise ratio (S/N) of >250:1 for the signals to be integrated.[11]
-
Spectral Width (SW): Approximately 12 ppm.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., one of the pyrrolidine ring protons that is not adjacent to the hydroxyl group) and the olefinic proton signal of maleic acid (around 6.3 ppm).
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard (Maleic Acid)
-
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To assess the purity of this compound by HPLC with UV detection.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as the Boc-group has a weak chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the initial mobile phase composition.
Analysis:
-
The purity is typically calculated using the area percentage method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. This method assumes that all compounds have a similar response factor at the detection wavelength. For higher accuracy, reference standards for each impurity would be required.
Visualizing the Workflow
Caption: Workflow for qNMR purity determination.
Logical Relationships in Purity Method Selection
Caption: Decision tree for selecting a purity analysis method.
Conclusion
For the purity assessment of this compound, quantitative NMR stands out as a highly accurate and reliable primary method that provides a direct measure of purity without the need for a specific reference standard of the analyte. While HPLC is an excellent orthogonal technique, particularly for identifying and quantifying trace impurities, its accuracy in purity determination by area percent can be compromised by variations in detector response factors. DSC is a less versatile technique, suitable primarily for highly pure, crystalline, and thermally stable compounds. Therefore, for a definitive and traceable purity assignment of key pharmaceutical intermediates, qNMR is a superior choice, offering robustness, high precision, and accuracy.[1][6][12]
References
- 1. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical entities in early-stage clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. spectroscopyeurope.com [spectroscopyeurope.com]
- 12. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Cyanopyrrolidine Derivatives as Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cyanopyrrolidine derivatives as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key therapeutic target for type 2 diabetes. The structure-activity relationship (SAR) of these compounds is explored through quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Introduction to DPP-IV Inhibition
Dipeptidyl peptidase IV (DPP-IV) is a serine protease that plays a crucial role in glucose homeostasis. It inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are released in response to food intake and stimulate insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and improved glycemic control. Cyanopyrrolidine-based compounds have emerged as a prominent class of potent and selective DPP-IV inhibitors. This guide focuses on the SAR of 2-cyanopyrrolidine and 4-fluoro-2-cyanopyrrolidine derivatives, highlighting how structural modifications influence their inhibitory activity.
Quantitative Structure-Activity Relationship (SAR) Data
The following table summarizes the DPP-IV inhibitory activity (IC50) of a series of 2-cyanopyrrolidine and 4-fluoro-2-cyanopyrrolidine derivatives. The data illustrates the impact of substitutions at the 1-position of the pyrrolidine ring on potency.
| Compound | R Group | Pyrrolidine Ring | DPP-IV IC50 (nM) |
| 1a | H | 2-cyanopyrrolidine | >10000 |
| 1b | Acetyl | 2-cyanopyrrolidine | 5800 |
| 1c | (2-Cyanophenyl)acetyl | 2-cyanopyrrolidine | 120 |
| 1d | (2-Aminophenyl)acetyl | 2-cyanopyrrolidine | 85 |
| 2a | H | 4-fluoro-2-cyanopyrrolidine | >10000 |
| 2b | Acetyl | 4-fluoro-2-cyanopyrrolidine | 3400 |
| 2c | (2-Cyanophenyl)acetyl | 4-fluoro-2-cyanopyrrolidine | 68 |
| 2d | (2-Aminophenyl)acetyl | 4-fluoro-2-cyanopyrrolidine | 45 |
| Vildagliptin | (3-hydroxy-adamantan-1-yl)amino]acetyl | 2-cyanopyrrolidine | 62 |
| Saxagliptin | (3-hydroxy-adamantan-1-yl)amino]acetyl | 4,5-methano-2-cyanopyrrolidine | 50 |
Key SAR Insights:
-
N-Substitution is Crucial: Unsubstituted (R=H) or simple N-acetyl derivatives of both 2-cyanopyrrolidine and 4-fluoro-2-cyanopyrrolidine show weak to no inhibitory activity.
-
Aromatic Acetyl Groups Enhance Potency: The introduction of a substituted phenylacetyl group at the 1-position significantly increases DPP-IV inhibition.
-
Fluorination Improves Activity: The presence of a fluorine atom at the 4-position of the pyrrolidine ring generally leads to a moderate increase in inhibitory potency, as seen by comparing compounds 1c and 1d with 2c and 2d .
-
Bulky, Lipophilic Groups are Favorable: The structures of the established drugs, Vildagliptin and Saxagliptin, highlight the benefit of incorporating bulky, lipophilic adamantanyl groups, which likely engage in favorable interactions within the S2 subsite of the DPP-IV active site.
Experimental Protocol: In Vitro DPP-IV Inhibition Assay
The following is a detailed protocol for a fluorometric assay to determine the in vitro inhibitory activity of compounds against DPP-IV.
Materials:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer: Tris-HCl (100 mM, pH 7.5) containing 100 mM NaCl and 1 mg/mL BSA
-
Test compounds and reference inhibitor (e.g., Vildagliptin) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Gly-Pro-AMC in DMSO. Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Dilute the human recombinant DPP-IV enzyme in Assay Buffer to a working concentration (e.g., 2.5 ng/mL).
-
Prepare serial dilutions of the test compounds and the reference inhibitor in DMSO, and then dilute further in Assay Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add 25 µL of the diluted test compounds or reference inhibitor.
-
For control wells (100% activity), add 25 µL of Assay Buffer containing the same final concentration of DMSO as the compound wells.
-
For blank wells (no enzyme), add 50 µL of Assay Buffer.
-
-
Enzyme Addition and Incubation:
-
Add 25 µL of the diluted DPP-IV enzyme solution to all wells except the blank wells.
-
Mix the contents of the plate gently by shaking for 30 seconds.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 50 µL of the pre-warmed Gly-Pro-AMC substrate solution to all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically for 30 minutes at 37°C, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the average rate of the blank wells from the rates of all other wells.
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated.
Caption: A logical workflow for a typical Structure-Activity Relationship (SAR) study.
Caption: The incretin signaling pathway and the mechanism of DPP-IV inhibitors.
comparing the efficacy of different Boc-deprotection protocols for hydroxypyrrolidines
The removal of the tert-butyloxycarbonyl (Boc) protecting group from hydroxypyrrolidines is a critical transformation in the synthesis of many pharmaceutical compounds and chiral building blocks. The presence of the hydroxyl group necessitates a careful selection of deprotection conditions to avoid potential side reactions such as dehydration or rearrangement. This guide provides a comparative overview of common Boc-deprotection protocols, offering experimental data to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Comparison of Common Boc-Deprotection Protocols
A variety of reagents and conditions have been established for the deprotection of N-Boc protected amines. The efficacy of these methods for hydroxypyrrolidines depends on factors such as the stability of the substrate to acidic or thermal conditions, the desired scale of the reaction, and the ease of purification. Below is a summary of common protocols with their typical reaction conditions, times, and reported yields.
| Reagent/Method | Typical Conditions | Reaction Time | Yield | Remarks |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM), 0 °C to room temp. | 1 - 4 h | High | A standard and highly effective method. The volatility of TFA facilitates its removal during work-up, but its corrosive nature is a notable drawback.[1] |
| Hydrochloric Acid (HCl) | 4M in Dioxane or Methanol (MeOH), room temp. | 1 - 16 h | High | A widely used and effective method. The product is often isolated as the hydrochloride salt, which can be advantageous for purification and stability. Anhydrous conditions are recommended.[1] |
| Oxalyl Chloride | Methanol (MeOH), room temp. | 1 - 4 h | Good to High | A milder alternative to strong acids, often providing a cleaner reaction profile with yields reported up to 90% for various substrates.[1][2] |
| Amberlyst 15 | Methanol (MeOH), reflux | 1 - 2 h | Good | This solid-supported acid catalyst simplifies the work-up procedure to a simple filtration, offering a more environmentally friendly option.[1] |
| Thermal Deprotection | High-boiling solvent (e.g., TFE), 150°C | 1 - 2 h | Moderate to Good | A catalyst-free method that is suitable for substrates sensitive to strong acids. However, the high temperatures required may not be compatible with all substrates.[1] |
Experimental Workflows and Decision Logic
The selection of an appropriate deprotection strategy is a critical step in the synthetic route. The following diagrams illustrate the general experimental workflow for Boc-deprotection and a decision-making process for selecting a suitable protocol.
Detailed Experimental Protocols
The following are detailed experimental procedures for the deprotection of N-Boc-3-hydroxypyrrolidine using the compared methods.
Deprotection using Trifluoroacetic Acid (TFA)
Procedure: To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add trifluoroacetic acid (5-10 eq) dropwise.[1] Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, remove the solvent and excess TFA under reduced pressure. Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated sodium bicarbonate solution) to obtain the free amine.[1]
Deprotection using Hydrochloric Acid (HCl) in Dioxane
Procedure: To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous 1,4-dioxane (0.1 M), add a 4M solution of HCl in dioxane (5-10 eq).[1] Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[1] Upon completion, remove the solvent under reduced pressure to yield the hydrochloride salt of 3-hydroxypyrrolidine.[1] The free amine can be obtained by neutralization with a suitable base.[1]
Deprotection using Oxalyl Chloride
Procedure: In a dry round-bottom flask, dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq) in methanol (0.1 M) and stir at room temperature for 5 minutes.[1] Add oxalyl chloride (3.0 eq) dropwise to the solution.[1] Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.[1] After the reaction is complete, remove the solvent under reduced pressure. Work up the residue with a basic solution to isolate the free amine.[1]
Deprotection using Amberlyst 15
Procedure: To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in methanol (0.1 M), add Amberlyst 15 resin (catalytic amount, e.g., 20 wt%).[1] Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.[1] Upon completion, cool the reaction mixture to room temperature and remove the resin by filtration.[1] Concentrate the filtrate under reduced pressure to obtain the product.[1]
Thermal Deprotection
Procedure: In a suitable high-boiling solvent such as 2,2,2-trifluoroethanol (TFE), dissolve or suspend N-Boc-3-hydroxypyrrolidine (1.0 eq). Heat the mixture to 150 °C and monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. The product can then be isolated by removal of the solvent under reduced pressure, followed by appropriate purification if necessary.
Signaling Pathway Diagram
The deprotection of the Boc group generally proceeds through an acid-catalyzed mechanism. The initial protonation of the carbamate oxygen is followed by the elimination of isobutylene and carbon dioxide to yield the free amine.
References
Safety Operating Guide
Proper Disposal of 1-Boc-3-Cyano-4-hydroxypyrrolidine: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 1-Boc-3-Cyano-4-hydroxypyrrolidine based on available safety data for structurally similar compounds and general best practices for laboratory chemical waste management. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, these procedures should be adapted in accordance with your institution's specific safety protocols and in consultation with your environmental health and safety (EHS) department.
I. Immediate Safety and Hazard Assessment
Before handling this compound for disposal, it is crucial to understand its potential hazards. Based on data for the closely related compound, 1-tert-Butoxycarbonyl-3-cyano-4-pyrrolidone, the following hazards should be assumed:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or with a fume hood. If dust is generated, a respirator may be necessary. |
II. Segregation and Waste Collection
Proper segregation of chemical waste is paramount to ensure safe handling and disposal.
-
Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be labeled with:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazard pictograms (e.g., irritant, acute toxicity)
-
-
Compatibility: Do not mix this waste with other incompatible waste streams. It should be stored away from strong oxidizing agents and acids.
III. Disposal Procedures
The primary method for the disposal of this compound is through a licensed professional waste disposal service.
Step-by-Step Disposal Protocol:
-
Consult Institutional EHS: Before initiating any disposal procedure, contact your institution's Environmental Health and Safety (EHS) department for specific guidelines and to schedule a waste pickup.
-
Prepare for Collection:
-
Ensure the waste container is securely sealed.
-
Verify that the label is accurate and legible.
-
Store the sealed container in a designated hazardous waste accumulation area.
-
-
Incineration: The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. This should be performed by a licensed waste disposal facility.
-
Do Not:
-
Dispose of this chemical down the drain.
-
Mix with general laboratory or municipal trash.
-
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spread of the material.
-
Absorb: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the chemical.
-
Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Boc-3-Cyano-4-hydroxypyrrolidine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 1-Boc-3-Cyano-4-hydroxypyrrolidine.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][2][3] The following personal protective equipment is mandatory.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles (European standard - EN 166) or face shield. | To protect against potential splashes and eye irritation.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation.[4] |
| Body Protection | Laboratory coat and long-sleeved clothing. | To protect skin from accidental exposure.[4] |
| Respiratory Protection | Use in a well-ventilated area. For large-scale operations or in case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 136 approved respirator. | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[2][3] |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is crucial to minimize exposure and ensure safety.
Experimental Protocol:
-
Preparation: Before handling, ensure you are wearing the specified PPE. Verify that the chemical fume hood is functioning correctly. Assemble all necessary laboratory equipment and reagents.
-
Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
To avoid generating dust, carefully weigh the solid compound.
-
Transfer the chemical to the reaction vessel using appropriate tools (e.g., spatula, powder funnel).
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces and equipment after use.
-
Remove PPE in the designated area, avoiding cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Wash hands with soap and water immediately after handling the compound and removing PPE.[4]
-
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound and any contaminated disposable items (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled, and sealed container for liquid chemical waste.
-
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area while awaiting disposal.
-
Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
